Boc-(R)-alpha-benzyl-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUNPRGYFCIXSM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375939 | |
| Record name | Boc-(R)-alpha-benzyl-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-60-2 | |
| Record name | Boc-(R)-alpha-benzyl-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-(R)-alpha-benzyl-proline chemical properties
An In-depth Technical Guide to the Chemical Properties of Boc-(R)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically known as (R)-1-(tert-butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid, is a modified amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The incorporation of a benzyl group at the alpha position of the proline ring introduces unique steric and lipophilic properties, while the tert-butoxycarbonyl (Boc) protecting group on the amine ensures stability and facilitates controlled coupling reactions.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. The information is intended to support researchers in its effective utilization for the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 706806-60-2 | [2][3] |
| Molecular Formula | C₁₇H₂₃NO₄ | [2][3] |
| Molecular Weight | 305.37 g/mol | [2][3] |
| Appearance | White to light yellowish powder; Foamy solid | [2][3] |
| Purity | ≥ 95% (Assay) | [2] |
| Melting Point | 154-156 °C | [3] |
| Optical Rotation | [α]D²⁵ = +162 ± 2º (c=1% in MeOH) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Applications in Research and Drug Development
This compound is a versatile building block with several key applications in the pharmaceutical and biochemical sciences. Its unique structure makes it a valuable component in the design and synthesis of complex bioactive molecules.
-
Peptide Synthesis : It serves as a crucial building block for introducing sterically constrained, lipophilic residues into peptide sequences. The benzyl group can enhance the peptide's ability to cross cell membranes and improve its metabolic stability. It is frequently used in the synthesis of cyclic peptides, which are sought after for their high receptor affinity and stability.[2]
-
Drug Development : This compound is instrumental in designing novel therapeutics, particularly for neurological disorders and cancer.[2][4] The rigid proline backbone and the aromatic benzyl group can mimic natural amino acid structures, enabling the resulting molecules to target specific receptors or biological pathways with high specificity.[1]
-
Chiral Auxiliary : Its inherent chirality makes it an effective auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds, a critical requirement for modern pharmaceuticals.[4]
-
Biochemical Research : Researchers utilize this derivative to probe protein-protein interactions and enzyme mechanisms. By incorporating it into peptide chains, scientists can study how changes in structure and lipophilicity affect biological function, providing insights into potential therapeutic targets.[2]
Below is a diagram illustrating the central role and applications of this compound in drug development.
Experimental Protocols
Synthesis of this compound
A general and effective procedure for the N-Boc protection of (R)-2-benzylpyrrolidine-2-carboxylic acid is detailed below.[3]
Materials:
-
(R)-2-benzylpyrrolidine-2-carboxylic acid
-
Tetramethylammonium hydroxide pentahydrate
-
Acetonitrile (ACN)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether
-
10% aqueous citric acid
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Initial Reaction Setup: In a round-bottom flask, a mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (1.0 eq, e.g., 10.1 mmol, 2.07 g) and tetramethylammonium hydroxide pentahydrate (1.0 eq, e.g., 10.1 mmol, 1.83 g) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.
-
First Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq, e.g., 15.2 mmol, 3.31 g) is added to the mixture. The reaction is allowed to proceed for 48 hours with continuous stirring.
-
Second Boc₂O Addition: A second portion of di-tert-butyl dicarbonate (0.5 eq, e.g., 5.0 mmol, 1.10 g) is added, and the reaction is continued for another 24 hours.
-
Work-up and Extraction:
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting residue is partitioned between diethyl ether (100 mL) and water (50 mL).
-
The aqueous phase is separated and washed with an additional portion of diethyl ether (50 mL).
-
The aqueous layer is then acidified to pH 4 with 10% aqueous citric acid.
-
The acidified aqueous solution is extracted with ethyl acetate (EtOAc, 3 x volumes).
-
-
Purification and Isolation:
-
The combined organic phases from the extraction are washed with brine (30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The final product, this compound, is obtained as a foamy solid (yield reported as 41%).[3]
-
The following diagram outlines the general workflow for the synthesis and purification of this compound.
References
An In-Depth Technical Guide to (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as Boc-(R)-α-benzylproline, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and peptide science. Its unique structure, which combines the conformational rigidity of the proline ring with the steric and electronic properties of a benzyl group at the α-position, makes it a valuable building block for the synthesis of novel peptides and peptidomimetics with tailored biological activities. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen facilitates its use in standard solid-phase and solution-phase peptide synthesis protocols.
This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, with a focus on its role in the development of conformationally constrained peptides.
Chemical Structure and Properties
The fundamental characteristics of (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₄[1] |
| Molecular Weight | 305.37 g/mol [2] |
| CAS Number | 706806-60-2[3] |
| Appearance | White to light yellowish powder[4] |
| Optical Rotation | [α]D²⁵ = +162 ± 2º (c=1% in MeOH)[4] |
| SMILES | CC(C)(C)OC(=O)N1CCC[C@]1(C(=O)O)CC2=CC=CC=C2 |
| InChI | InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1 |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals would include those for the tert-butyl protons (around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.8 and 3.8 ppm), the benzylic methylene protons (around 3.0-3.5 ppm), and the aromatic protons of the benzyl group (multiplets between 7.1 and 7.4 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Expected signals would include the tert-butyl carbons (around 28 ppm), the pyrrolidine ring carbons (between 23 and 60 ppm), the benzylic methylene carbon (around 40 ppm), the quaternary α-carbon (around 65-70 ppm), the aromatic carbons (between 125 and 140 ppm), the Boc carbonyl carbon (around 155 ppm), and the carboxylic acid carbonyl carbon (around 175-180 ppm). |
| IR (Infrared) | Characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C-H stretches of the alkyl and aromatic groups (~2850-3000 cm⁻¹), the C=O stretch of the Boc carbonyl (~1690-1710 cm⁻¹), the C=O stretch of the carboxylic acid carbonyl (~1700-1720 cm⁻¹), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹). |
| Mass Spectrometry | The predicted monoisotopic mass is 305.1627 u. Expected adducts in ESI-MS would include [M+H]⁺ at m/z 306.1700 and [M+Na]⁺ at m/z 328.1519.[1] |
Experimental Protocols
The following section details a plausible synthetic route for (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, adapted from established methods for the synthesis of α-substituted proline derivatives.
Asymmetric Synthesis of (R)-2-Benzylpyrrolidine-2-carboxylic Acid
The asymmetric synthesis of the core amino acid can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. A representative approach involves the alkylation of a chiral proline enolate equivalent.
Boc Protection of (R)-2-Benzylpyrrolidine-2-carboxylic Acid
This protocol describes the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the synthesized (R)-2-benzylpyrrolidine-2-carboxylic acid.[3]
Materials:
-
(R)-2-Benzylpyrrolidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetramethylammonium hydroxide pentahydrate
-
Acetonitrile
-
Ethyl acetate
-
10% aqueous citric acid
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (1.0 eq) and tetramethylammonium hydroxide pentahydrate (1.0 eq) in acetonitrile is stirred under a nitrogen atmosphere for 90 minutes.
-
Di-tert-butyl dicarbonate (1.5 eq) is added to the reaction mixture.
-
The reaction is stirred for 48 hours. A second portion of di-tert-butyl dicarbonate (0.5 eq) may be added if the reaction is incomplete.
-
After an additional 24 hours, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous phase is washed with diethyl ether and then acidified to pH 4 with 10% aqueous citric acid.
-
The acidified aqueous solution is extracted with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Synthesis and Boc-Protection Workflow
Caption: General workflow for the synthesis of the title compound.
Applications in Drug Development and Peptide Science
The primary application of (R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is as a building block in peptide synthesis. The incorporation of this constrained amino acid analog into a peptide sequence can induce specific secondary structures, such as β-turns, and enhance the peptide's metabolic stability and receptor binding affinity.
Role in Mu-Opioid Receptor Agonism
Peptides containing proline analogs have been investigated as potent and selective agonists for the µ-opioid receptor.[5] The conformational rigidity imposed by the pyrrolidine ring can lock the peptide backbone into a bioactive conformation, leading to enhanced receptor binding and signaling. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesic effects. Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) is an endogenous opioid peptide with high selectivity for the µ-opioid receptor.[6] Analogs of endomorphin-2, where the proline residue is replaced with derivatives like (R)-2-benzylproline, are of significant interest for developing agonists with potentially improved pharmacological profiles, such as G-protein bias, which may lead to analgesia with reduced side effects.[7]
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling of the μ-opioid receptor. Caption: Simplified signaling of the μ-opioid receptor.
References
- 1. PubChemLite - 2-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (C17H23NO4) [pubchemlite.lcsb.uni.lu]
- 2. (2R,4S)-4-Benzyl-1-(Tert-Butoxycarbonyl)Pyrrolidine-2-Carboxylic Acid [myskinrecipes.com]
- 3. BOC-(R)-ALPHA-BENZYL-PROLINE | 706806-60-2 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-(R)-alpha-benzyl-proline (CAS: 706806-60-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-(R)-alpha-benzyl-proline, commonly referred to as Boc-(R)-alpha-benzyl-proline, is a chiral amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. Its unique structural features, including the N-terminal Boc protecting group and the alpha-benzyl substitution, provide steric hindrance and enhanced lipophilicity, making it a valuable component in the design of peptidomimetics and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
This compound is a white to light yellowish powder.[1] The incorporation of the benzyl group increases its lipophilicity, a desirable characteristic for enhancing the pharmacokinetic profiles of peptide-based drug candidates.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 706806-60-2 | [1][2] |
| Molecular Formula | C₁₇H₂₃NO₄ | [1][2] |
| Molecular Weight | 305.37 g/mol | [1][2] |
| Appearance | White to light yellowish powder | [1] |
| Purity | ≥ 95% (Assay) | [1] |
| Optical Rotation | [a]D25 = +162 ± 2º (c=1% in MeOH) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of (R)-2-benzylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O). This procedure introduces the tert-butoxycarbonyl (Boc) protecting group onto the proline nitrogen.
Experimental Protocol: Synthesis
A general procedure for the synthesis involves the following steps[3]:
-
A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (10.1 mmol) and tetramethylammonium hydroxide pentahydrate (10.1 mmol) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.
-
Di-tert-butyl dicarbonate (15.2 mmol) is added to the mixture, and the reaction proceeds for 48 hours.
-
A second portion of di-tert-butyl dicarbonate (5.0 mmol) is added, and the reaction is continued for another 24 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting concentrate is partitioned between ether (100 mL) and water (50 mL).
-
The aqueous phase is washed with ether (50 mL) and then acidified to a pH of 4 using 10% aqueous citric acid.
-
The acidified aqueous solution is extracted with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 1-tert-butyl (R)-2-(phenylmethyl)pyrrolidine-1,2-dicarboxylate, as a foamy solid.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS).[4] This methodology relies on the graduated acid lability of the protecting groups, where the temporary N-terminal Boc group is removed with a moderate acid (e.g., trifluoroacetic acid - TFA), while the more stable benzyl-based side-chain protecting groups are cleaved in the final step with a strong acid (e.g., hydrogen fluoride - HF).[4][5]
The incorporation of this compound into a peptide sequence introduces a specific stereochemistry and conformational constraint, which can be critical for biological activity.[1] Its benzyl group can also engage in beneficial hydrophobic interactions with target receptors.
Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS
The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is based on the standard Boc-SPPS workflow.[6][7]
1. Resin Swelling:
-
Place the desired resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[6]
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin for a 5-minute pre-wash.[6]
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 15-25 minutes for complete deprotection.[6]
-
Wash the resin with DCM and then isopropanol (IPA).[6]
3. Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.
-
Wash the resin thoroughly with DCM to remove excess base.[6]
4. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).
-
Add this solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitor the reaction completion using a suitable test for secondary amines (e.g., the Isatin test).
5. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
-
A scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) is typically added to prevent side reactions.[6]
-
The crude peptide is precipitated with cold diethyl ether, collected, and dried.[6]
7. Purification:
-
The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final high-purity product.[6]
Visualizations
Chemical Logic of Boc/Bzl Protection in SPPS
Caption: Logical workflow of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis.
Experimental Workflow for Peptide Synthesis
Caption: Step-by-step experimental workflow for peptide synthesis using this compound.
References
An In-depth Technical Guide to Boc-(R)-alpha-benzyl-proline
This technical guide provides comprehensive information on Boc-(R)-alpha-benzyl-proline, a key building block in medicinal chemistry and peptide synthesis. Its utility is particularly noted in the development of novel therapeutics, where the introduction of chirality and enhanced lipophilicity are crucial for the design of biologically active compounds.[1]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 305.37 g/mol [1][2] |
| Molecular Formula | C17H23NO4[1][2] |
| Appearance | White to light yellowish powder[1] |
| Optical Rotation | [a]D25 = +162 ± 2º (c=1% in MeOH)[1] |
| CAS Number | 706806-60-2[1][2] |
| Storage Conditions | 0 - 8 °C[1] |
Experimental Protocols
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from (R)-2-benzylpyrrolidine-2-carboxylic acid.[2]
Materials:
-
(R)-2-benzylpyrrolidine-2-carboxylic acid
-
Tetramethylammonium hydroxide pentahydrate
-
Acetonitrile (ACN)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Ether
-
Water
-
10% aqueous citric acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (10.1 mmol) and tetramethylammonium hydroxide pentahydrate (10.1 mmol) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.[2]
-
Di-tert-butyl dicarbonate (15.2 mmol) is added to the mixture, and the reaction is allowed to proceed for 48 hours.[2]
-
A second portion of di-tert-butyl dicarbonate (5.0 mmol) is added, and the reaction is continued for another 24 hours.[2]
-
The reaction mixture is concentrated under reduced pressure.[2]
-
The resulting concentrate is partitioned between ether (100 mL) and water (50 mL).[2]
-
The aqueous phase is washed with ether (50 mL).[2]
-
The aqueous phase is then acidified to pH 4 with 10% aqueous citric acid.[2]
-
The acidified aqueous solution is extracted with ethyl acetate.[2]
-
The organic phases are combined, washed with brine (30 mL), and dried over anhydrous magnesium sulfate.[2]
-
The solution is filtered, and the solvent is removed under reduced pressure to yield the final product as a foamy solid.[2]
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Boc-(R)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Boc-(R)-alpha-benzyl-proline, a key intermediate in peptide synthesis and drug development. The information presented is intended to assist researchers in designing, executing, and interpreting experiments involving this compound.
Core Concepts: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis.[1][2] Its popularity stems from its stability under a broad range of conditions, including exposure to most nucleophiles and bases, and its facile removal under specific acidic conditions.[3][4] This predictable reactivity allows for orthogonal protection strategies in complex multi-step syntheses.[3] The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[1]
The stability of the Boc group is critical for its function. It is robust enough to withstand various reaction conditions, yet can be cleaved cleanly when desired. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), which results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2]
Solubility Profile
A study by Qiu et al. (2021) systematically measured the solubility of Boc-L-proline in fourteen pure solvents at various temperatures using a static gravimetric method.[5] The data from this study is summarized below.
Table 1: Solubility of Boc-L-proline in Various Solvents (mole fraction, x)
| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |
| 283.15 | 0.0018 | 0.1532 | 0.1031 | 0.0812 | 0.0654 | 0.0576 |
| 293.15 | 0.0025 | 0.1854 | 0.1287 | 0.1023 | 0.0831 | 0.0734 |
| 303.15 | 0.0034 | 0.2211 | 0.1589 | 0.1276 | 0.1045 | 0.0928 |
| 313.15 | 0.0046 | 0.2608 | 0.1943 | 0.1578 | 0.1302 | 0.1163 |
| 323.15 | 0.0061 | 0.3051 | 0.2356 | 0.1935 | 0.1609 | 0.1445 |
| Temperature (K) | Acetone | Acetonitrile | Ethyl Acetate | Dichloromethane |
| 283.15 | 0.1345 | 0.0432 | 0.0765 | 0.0987 |
| 293.15 | 0.1654 | 0.0543 | 0.0954 | 0.1234 |
| 303.15 | 0.2011 | 0.0678 | 0.1178 | 0.1521 |
| 313.15 | 0.2423 | 0.0834 | 0.1443 | 0.1854 |
| 323.15 | 0.2898 | 0.1012 | 0.1754 | 0.2243 |
Note: This data is for Boc-L-proline and is presented as a close approximation for this compound. The original data can be found in the supporting information of J. Chem. Eng. Data 2021, 66, 7, 2812–2821.[5]
Qualitative solubility information for Boc-L-proline indicates it is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF before dilution with the aqueous buffer.[5]
Stability Profile
The stability of this compound is primarily dictated by the integrity of the Boc protecting group. As a solid, the compound is generally stable when stored under appropriate conditions. For instance, a similar compound, Boc-(R)-alpha-(3-bromo-benzyl)-proline, is reported to have a shelf life of 6 months at -20°C to -80°C in its lyophilized form.[6] For long-term storage, it is recommended to store the solid compound at -20°C.[6]
In solution, the stability is highly dependent on the pH and temperature. The Boc group is known to be labile under acidic conditions.
Table 2: General Stability of the Boc Protecting Group
| Condition | Stability | Notes |
| Acidic (e.g., TFA, HCl) | Labile | Cleavage occurs to yield the free amine. The reaction is typically rapid at room temperature.[4] |
| Basic (e.g., NaOH, piperidine) | Stable | The Boc group is resistant to cleavage under basic conditions.[3] |
| Nucleophiles | Stable | Generally stable to a wide range of nucleophiles.[3] |
| Reductive (e.g., H₂, Pd/C) | Stable | The Boc group is stable under conditions used for the hydrogenolysis of other protecting groups like Cbz.[4] |
| Elevated Temperature | Generally Stable | Stability at elevated temperatures is dependent on the pH of the solution. Acidic conditions at higher temperatures will accelerate cleavage. |
| Enzymatic (in blood plasma) | High | A study on related Boc-proline derivatives showed high stability in the presence of various peptidases and in blood plasma.[7] |
Experimental Protocols
Protocol 1: Determination of Solubility by the Static Gravimetric Method
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents at different temperatures.
Materials:
-
This compound
-
A set of pure solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Thermostatic water bath with temperature control
-
Analytical balance
-
Vials with sealed caps
-
Filtration device (e.g., syringe filters)
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a thermostatic water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach solid-liquid equilibrium (typically several hours to a day).
-
After equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated syringe and filter it into a pre-weighed container.
-
Determine the mass of the collected filtrate.
-
Evaporate the solvent from the filtrate in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][3][4][8] The following protocol outlines typical stress conditions. An HPLC method is generally used to quantify the remaining parent compound and detect degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M to 1 M. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M to 1 M. Incubate at room temperature and an elevated temperature.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3-30%. Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a validated HPLC method to determine the percentage of degradation.
Visualizations
Boc Protection and Deprotection Logic
Caption: Logic of Boc protection for amine groups in chemical synthesis.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the gravimetric method.
Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation stability study.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. This compound | 706806-60-2 [chemicalbook.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cusabio.com [cusabio.com]
- 7. This compound CAS#: 706806-60-2 [amp.chemicalbook.com]
- 8. biopharminternational.com [biopharminternational.com]
Commercial Suppliers and Technical Applications of Boc-(R)-alpha-benzyl-proline: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key applications of Boc-(R)-alpha-benzyl-proline, a valuable chiral building block in peptide synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a structured summary of suppliers, experimental protocols, and relevant biological pathways.
Commercial Availability
A variety of chemical suppliers offer this compound and its derivatives. The following table summarizes key information from a selection of these suppliers to facilitate comparison and procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Chem-Impex | Boc-(R)-a-benzylproline | 706806-60-2 | C₁₇H₂₃NO₄ | ≥ 95% (Assay) | 100MG, 250MG, 1G, 5G |
| Chem-Impex | Boc-(R)-a-(3-bromobenzyl)proline | 959579-70-5 | C₁₇H₂₂BrNO₄ | ≥ 99% (HPLC) | 100MG, 250MG, 1G, 5G |
| Chem-Impex | Boc-(R)-a-(4-bromobenzyl)proline | 706806-75-9 | C₁₇H₂₂BrNO₄ | ≥ 99% (HPLC) | 100MG, 250MG, 1G, 5G |
| Cusabio | Boc-(R)-alpha-(4-bromo-benzyl)-proline | 706806-75-9 | C₁₇H₂₂BrNO₄ | 95% | Lyophilized powder |
| Cusabio | Boc-(S)-alpha-benzyl-proline | 706806-61-3 | C₁₇H₂₃NO₄ | 95% | Lyophilized powder[1] |
| ChemicalBook | This compound | 706806-60-2 | C₁₇H₂₃NO₄ | Not specified | Multiple suppliers listed |
Core Applications in Research and Development
This compound and its analogues are pivotal in several areas of chemical and pharmaceutical research. Their unique structural features, including the bulky benzyl group and the chiral center, make them ideal for:
-
Peptide Synthesis: As a protected amino acid, it serves as a fundamental building block in the synthesis of peptides.[2][3] The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthesis and can be readily removed under acidic conditions.[3] The incorporation of this non-natural amino acid can enhance the metabolic stability and conformational rigidity of synthetic peptides.
-
Drug Development: This compound is extensively used in the design and synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[2][3][4] Its structure can mimic natural amino acids, allowing it to interact with biological targets such as receptors and enzymes.[2]
-
Asymmetric Synthesis: The inherent chirality of this compound makes it a valuable chiral auxiliary, guiding the stereoselective formation of new chemical entities.[5]
Experimental Protocols
The following sections detail generalized experimental protocols for the application of this compound in its primary research contexts.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for the solid-phase synthesis of peptides.[6][7]
1. Resin Preparation and First Amino Acid Coupling:
-
Select a suitable resin, such as a Merrifield or PAM resin.
-
Swell the resin in a suitable solvent like dichloromethane (DCM).
-
Couple the first Boc-protected amino acid to the resin, often via its cesium salt to minimize racemization.[8]
2. Deprotection of the Boc Group:
-
Treat the resin-bound amino acid with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group.[7]
-
A short pre-wash with the TFA/DCM solution can be performed, followed by a longer deprotection step (e.g., 20-30 minutes).[8][9]
-
Wash the resin thoroughly with DCM and a neutralization base such as diisopropylethylamine (DIEA) in DCM to neutralize the resulting trifluoroacetate salt.[6]
3. Coupling of this compound:
-
Activate the carboxylic acid of this compound using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
-
Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the ninhydrin test.
4. Repetitive Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
-
Scavengers, such as anisole or p-cresol, are typically added to prevent side reactions.[9]
6. Purification:
-
Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Targeting Signaling Pathways in Disease
The incorporation of structurally unique amino acids like this compound into peptide-based drugs is a key strategy for enhancing their therapeutic properties. These modifications can improve receptor binding, increase metabolic stability, and modulate signaling pathways implicated in diseases such as cancer.
In cancer, for instance, several signaling pathways are commonly dysregulated, leading to uncontrolled cell growth and proliferation.[10] Peptide-based therapeutics designed with building blocks like this compound can be developed to target these pathways.
Application as a Chiral Auxiliary in Asymmetric Synthesis
The stereocenter of this compound can be exploited to control the stereochemical outcome of a chemical reaction. In this application, the compound is temporarily attached to a prochiral substrate, directing the approach of a reagent to create a new stereocenter with high selectivity.
General Workflow:
-
Attachment: The chiral auxiliary, this compound, is covalently attached to a prochiral substrate.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary sterically or electronically directs the formation of one diastereomer over the other.
-
Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound. The auxiliary can often be recovered and reused.
References
- 1. cusabio.com [cusabio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Signaling and Metabolism - German Cancer Research Center [dkfz.de]
Synthesis of Boc-(R)-alpha-benzyl-proline from (R)-alpha-benzyl-proline
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-(R)-alpha-benzyl-proline (Boc-(R)-alpha-benzyl-proline) from its parent amino acid, (R)-alpha-benzyl-proline. The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and the development of complex pharmaceutical agents due to its stability and selective, acid-labile removal.[1][2][3] This document details a robust experimental protocol, summarizes key quantitative data, and illustrates the reaction pathway and workflow for this essential protection reaction.
Reaction Overview
The synthesis involves the protection of the secondary amine of (R)-alpha-benzyl-proline using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[4][5] This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride. The result is the formation of a stable N-Boc carbamate derivative.[5]
General Reaction Scheme:
(R)-alpha-benzyl-proline + Di-tert-butyl dicarbonate --(Base)--> this compound
Experimental Protocol
The following protocol is based on a reported synthesis for the preparation of this compound.[6]
2.1 Materials and Reagents:
-
(R)-2-benzylpyrrolidine-2-carboxylic acid
-
Tetramethylammonium hydroxide pentahydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
2.2 Procedure:
-
Reaction Setup: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (2.07 g, 10.1 mmol) and tetramethylammonium hydroxide pentahydrate (1.83 g, 10.1 mmol) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.[6]
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 3.31 g, 15.2 mmol) is added to the reaction mixture.[6] The reaction is allowed to proceed for 48 hours.[6]
-
Second Addition (Optional): A second portion of di-tert-butyl dicarbonate (1.10 g, 5.0 mmol) is added, and the reaction is continued for another 24 hours to drive the reaction to completion.[6]
-
Work-up and Extraction:
-
The reaction mixture is concentrated under reduced pressure.[6]
-
The resulting concentrate is partitioned between diethyl ether (100 mL) and water (50 mL).[6]
-
The aqueous phase is separated and washed with an additional portion of ether (50 mL).[6]
-
The aqueous layer is then acidified to a pH of 4 by adding 10% aqueous citric acid.[6]
-
The acidified aqueous solution is extracted with ethyl acetate (EtOAc).[6]
-
-
Purification:
-
The combined organic phases from the ethyl acetate extraction are washed with brine (30 mL).[6]
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[6]
-
This procedure affords 1-tert-butyl (R)-2-(phenylmethyl)pyrrolidine-1,2-dicarboxylate as a foamy solid.[6]
-
Data Presentation
The quantitative data for the described synthesis are summarized below for clarity and reproducibility.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| (R)-alpha-benzyl-proline | 205.25[7] | 2.07 g | 10.1 | 1.0 |
| Tetramethylammonium hydroxide pentahydrate | 181.23 | 1.83 g | 10.1 | 1.0 |
| Di-tert-butyl dicarbonate (1st addition) | 218.25 | 3.31 g | 15.2 | 1.5 |
| Di-tert-butyl dicarbonate (2nd addition) | 218.25 | 1.10 g | 5.0 | 0.5 |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Acetonitrile | [6] |
| Base | Tetramethylammonium hydroxide pentahydrate | [6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 72 hours (48h + 24h) | [6] |
| Product | This compound | [6] |
| Yield | 41% (1.26 g) |[6] |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction pathway for Boc protection of (R)-alpha-benzyl-proline.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 706806-60-2 [chemicalbook.com]
- 7. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Boc-(R)-alpha-benzyl-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-alpha-benzyl-proline, a valuable chiral building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and general experimental protocols for its characterization.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | [1] |
| Synonyms | Boc-(R)-a-benzylproline, Boc-R-α-Bzl-Pro-OH, N-Boc-(R)-2-Benzyl-proline | [2] |
| CAS Number | 706806-60-2 | [2] |
| Molecular Formula | C₁₇H₂₃NO₄ | [2] |
| Molecular Weight | 305.37 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 154-156 °C | [2] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. The ¹H and ¹³C NMR data are predicted based on the analysis of similar structures, such as N-benzyl-L-proline[3] and other Boc-protected amino acids. The IR and MS data are based on general principles and data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.35 - 7.20 | m | 5H | Aromatic (benzyl) |
| ~ 4.0 - 3.8 | m | 1H | Proline CH |
| ~ 3.5 - 3.3 | m | 2H | Proline CH₂ |
| ~ 3.2 & 2.9 | d | 2H | Benzyl CH₂ |
| ~ 2.4 - 1.8 | m | 4H | Proline CH₂ |
| ~ 1.45 | s | 9H | Boc (tert-butyl) |
Table 2.2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~ 175 - 173 | Carboxylic acid C=O |
| ~ 155 | Boc C=O |
| ~ 135 | Aromatic C (quaternary) |
| ~ 130 - 127 | Aromatic CH |
| ~ 80 | Boc C(CH₃)₃ |
| ~ 68 | Proline Cα |
| ~ 58 | Proline CH₂ |
| ~ 40 | Benzyl CH₂ |
| ~ 30 - 25 | Proline CH₂ |
| ~ 28 | Boc CH₃ |
Infrared (IR) Spectroscopy
Table 2.3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |
| ~ 3030 | C-H stretch (aromatic) |
| ~ 2975, 2870 | C-H stretch (aliphatic) |
| ~ 1740 | C=O stretch (Boc carbonyl) |
| ~ 1710 | C=O stretch (carboxylic acid) |
| ~ 1600, 1495, 1450 | C=C stretch (aromatic) |
| ~ 1400 - 1150 | C-N stretch, C-O stretch |
Mass Spectrometry (MS)
Table 2.4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 306.17 | [M+H]⁺ |
| 328.15 | [M+Na]⁺ |
| 250.13 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |
| 204.12 | [M - Boc]⁺ |
| 91.05 | [C₇H₇]⁺ (benzyl) |
Experimental Protocols
Synthesis of this compound[2]
A general procedure for the synthesis involves the reaction of (R)-2-benzylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).
-
Step 1: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid and tetramethylammonium hydroxide pentahydrate in acetonitrile is stirred under a nitrogen atmosphere.
-
Step 2: Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.
-
Step 3: The reaction mixture is stirred for an extended period, with a second portion of Boc₂O added after 48 hours.
-
Step 4: The reaction mixture is concentrated under reduced pressure.
-
Step 5: The resulting residue is partitioned between ether and water.
-
Step 6: The aqueous phase is washed with ether and then acidified with aqueous citric acid.
-
Step 7: The acidified aqueous solution is extracted with ethyl acetate.
-
Step 8: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of scans: 1024 or more.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.
-
References
Boc-(R)-alpha-benzyl-proline safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Boc-(R)-alpha-benzyl-proline and its Derivatives
This guide provides comprehensive safety and handling information for this compound and its related compounds, intended for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, and emergency procedures to ensure safe laboratory practices.
This compound and its derivatives are chemicals that require careful handling due to their potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.
Table 1: GHS Hazard Identification
| Category | Information | Citations |
| GHS Pictogram | Skull and crossbones | |
| Signal Word | Warning | |
| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a |
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group holds a historically significant and continually relevant position. Its robustness, ease of introduction, and selective removal under specific acidic conditions have made it a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the field. This technical guide provides a comprehensive exploration of the Boc protecting group, from its underlying chemical principles to detailed experimental protocols and strategies for mitigating side reactions.
The Chemistry of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group primarily used to temporarily block the Nα-amino group of an amino acid.[1] This protection prevents the amino group from participating in unwanted side reactions during peptide bond formation. The Boc group's stability under a wide range of conditions, including basic and nucleophilic environments, allows for the selective deprotection of other protecting groups used on amino acid side chains, a concept known as orthogonality.[2]
Introduction of the Boc Group (Protection)
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[4]
Diagram of the Boc Protection Reaction
References
The Pivotal Role of Proline Derivatives in Modern Medicinal Chemistry
A Technical Guide for Drug Development Professionals
Proline, a unique proteinogenic amino acid, and its derivatives have emerged as indispensable tools in medicinal chemistry.[1][2][3] Their rigid, cyclic structure imparts significant conformational constraints, making them powerful scaffolds for designing enzyme inhibitors, catalysts for asymmetric synthesis, and peptidomimetics with enhanced therapeutic properties.[1][4][5] This guide provides an in-depth exploration of the multifaceted roles of proline derivatives, offering insights into their application in drug discovery, quantitative data on their efficacy, and the experimental protocols that underpin their development.
Proline: A Privileged Structural Motif
The exceptional utility of proline in drug design stems from its distinctive pyrrolidine ring, which locks the backbone dihedral angle φ (phi) and restricts the cis-trans isomerization of the peptide bond.[1] This inherent rigidity is a key advantage, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and selectivity.
Key Structural and Functional Attributes:
-
Conformational Rigidity: The five-membered ring structure provides a predictable and stable conformation, crucial for designing molecules that fit precisely into enzyme active sites.[1][3]
-
Chirality: As a chiral molecule, L-proline and its derivatives are instrumental in asymmetric synthesis, enabling the stereoselective production of drug candidates.[6][7][8]
-
Secondary Amine: The secondary amine in the ring is a key feature for its role in organocatalysis, forming enamine or iminium ion intermediates.[6][9]
-
Turn Induction: In peptides, proline residues frequently induce β-turns, a critical secondary structure motif for molecular recognition processes.
These attributes are visualized in the logical relationship diagram below, illustrating how proline's core features translate into its broad applications in medicinal chemistry.
Applications in Drug Design: From Enzyme Inhibitors to Peptidomimetics
The structural versatility of proline has led to its incorporation into a wide array of approved drugs and clinical candidates.[10][11]
Proline derivatives are cornerstone scaffolds for potent enzyme inhibitors, particularly for proteases and angiotensin-converting enzyme (ACE).
Angiotensin-Converting Enzyme (ACE) Inhibitors: The development of Captopril, the first ACE inhibitor, was a landmark achievement in structure-based drug design, inspired by a peptide isolated from snake venom.[12] The proline moiety was found to be crucial for binding to the ACE active site.[1][12] Many subsequent ACE inhibitors, such as Enalapril and Lisinopril, have retained this critical proline-based scaffold.[12][13] The C-terminal proline in inhibitor peptides enhances stability and bioavailability while facilitating key interactions within the enzyme's active site.[1][14]
Hepatitis C Virus (HCV) Protease Inhibitors: Proline derivatives have been integral to the design of inhibitors for the HCV NS3/4A protease, an enzyme essential for viral replication.[15][16] Macrocyclization of peptide inhibitors from the P2 proline position has proven to be a successful strategy, improving potency by over 20-fold.[15] Compounds incorporating substituted prolines at the P2 position have demonstrated exceptional enzymatic and cellular potency.[17][18][19]
The signaling pathway below illustrates the mechanism of ACE inhibitors in the Renin-Angiotensin System (RAS).
Quantitative Data for Proline-Based Inhibitors:
| Compound Class | Target Enzyme | Example Compound | Potency (Kᵢ / IC₅₀) | Reference |
| ACE Inhibitors | Angiotensin-Converting Enzyme | Captopril | IC₅₀ = 23 nM | [13] |
| Enalaprilat | IC₅₀ = 1.2 nM | [12] | ||
| HCV Protease Inhibitors | HCV NS3/4A Protease | Macrocyclic Ketoamide (cpd 45) | Kᵢ* = 6 nM | [15][16] |
| Tricyclic P2 Scaffold (cpd 12) | Kᵢ = 37 nM, IC₅₀ = 200 nM | [17] | ||
| Dual Inhibitors | MMP-9 and Carbonic Anhydrase II | D-proline peptidomimetic (cpd XIV) | Kᵢ (MMP-9) = 8.9 µM, Kᵢ (CAII) = 7.9 µM | [20] |
Note: Kᵢis a measure of binding affinity determined in a continuous assay.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability against enzymatic degradation and better oral bioavailability.[21] Proline and its analogues are frequently incorporated into peptidomimetic designs to stabilize specific conformations, such as β-turns, which are crucial for receptor binding.[5] For instance, replacing a natural amino acid with a proline analogue can eliminate unwanted hydrogen bond donor sites, a useful strategy in drug design.[10][11]
L-proline is often called the "simplest enzyme" for its ability to catalyze a wide range of asymmetric reactions with high stereoselectivity.[8] This has revolutionized the synthesis of chiral drugs.[7] Proline catalysis typically proceeds through either an enamine or an iminium ion intermediate, making it highly effective for reactions like aldol condensations, Mannich reactions, and Michael additions.[6][9][22] The low toxicity, low cost, and ready availability of proline make it an exceptionally attractive catalyst for both academic research and industrial-scale synthesis.[8]
Experimental Protocols: A Representative Example
The successful application of proline derivatives relies on robust and reproducible experimental methodologies. Below is a generalized protocol for a key reaction where proline plays a catalytic role.
Representative Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized representation based on common laboratory practices for the reaction between a ketone and an aldehyde.[23][24]
Objective: To synthesize a chiral β-hydroxy ketone with high enantioselectivity using (S)-proline as an organocatalyst.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (e.g., acetone or cyclohexanone, 10.0 mmol, 10.0 equiv)
-
(S)-proline (0.2 mmol, 20 mol%)
-
Solvent (e.g., DMSO, or a water/methanol mixture)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aldehyde in the chosen solvent, add the ketone followed by (S)-proline. The reaction is typically performed at room temperature.[23]
-
Monitoring: Stir the mixture vigorously and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Analysis: Characterize the product using NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
The workflow for this type of organocatalytic process is depicted in the diagram below.
Conclusion and Future Perspectives
Proline and its derivatives are firmly established as privileged scaffolds in medicinal chemistry. Their unique structural and chemical properties have enabled the development of blockbuster drugs and have opened new avenues in asymmetric synthesis.[7][10][12] The trend of incorporating proline analogues into pharmaceuticals continues to grow, with numerous new approvals in recent years.[10][11] Future research will likely focus on developing novel proline analogues with tailored electronic and steric properties to target increasingly complex biological systems, further expanding the already vast utility of this remarkable amino acid.[10][11]
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) L-Proline: Applications of a Versatile Amino Acid in the Areas of Medicinal Chemistry and Organic Synthesis (2022) | Searitha C. Rodrigues [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Proline - Wikipedia [en.wikipedia.org]
- 5. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 10. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel potent hepatitis C virus NS3 serine protease inhibitors derived from proline-based macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [ouci.dntb.gov.ua]
The Advent of Alpha-Substituted Proline Analogues: A Technical Guide to Their Discovery, Synthesis, and Application
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic side chain. This inherent rigidity has long made it a focal point for chemists and biologists seeking to modulate the structure and function of bioactive molecules. The strategic substitution at the alpha-carbon of the proline ring has emerged as a powerful tool in peptidomimetics and drug design. This technical guide delves into the discovery, history, synthesis, and biological implications of alpha-substituted proline analogues, providing a comprehensive resource for professionals in the field.
A Historical Journey: From Proline's Discovery to Stereoselective Synthesis
The story of alpha-substituted proline analogues begins with the discovery of proline itself. In 1900, Richard Willstätter first isolated the amino acid during his work on N-methylproline.[1] A year later, Emil Fischer also isolated proline from casein and reported its synthesis.[1] For decades, the modification of proline remained a synthetic challenge.
A watershed moment in the history of alpha-substituted proline analogues arrived in 1983 with the work of Seebach and his colleagues.[2] They introduced the concept of "self-reproduction of chirality," a groundbreaking method for the alpha-alkylation of amino acids without the loss of optical activity.[2] This elegant strategy, which involves the temporary formation of a chiral bicyclic lactam from L-proline and an aldehyde, allows for the stereoselective introduction of a substituent at the alpha-position. This pioneering work opened the door for the systematic development of a wide array of alpha-substituted proline analogues.
Synthetic Methodologies: Crafting Novel Proline Scaffolds
The synthesis of alpha-substituted proline analogues has evolved significantly since the initial breakthroughs. A variety of stereoselective methods have been developed to afford these valuable building blocks in high enantiomeric purity. Key strategies include the diastereoselective alkylation of proline enolates, phase-transfer catalysis, and cycloaddition reactions.[3]
Featured Experimental Protocol: Synthesis of (S)-2-Methylproline
The following protocol, adapted from Organic Syntheses, details a robust and well-established method for the preparation of (S)-2-methylproline, a foundational alpha-substituted proline analogue. This multi-step synthesis exemplifies the principles of stereoselective alkylation.
Experimental Workflow for the Synthesis of (S)-2-Methylproline
Caption: A simplified workflow for the three-step synthesis of (S)-2-methylproline.
Step 1: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
A suspension of 40.0 g (0.347 mol) of (S)-proline in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.
-
To this suspension, 225 mL (2.072 mol) of pivalaldehyde and 3.0 mL (38.9 mmol) of trifluoroacetic acid are added.
-
The mixture is heated at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
An additional 40.0 mL (0.368 mol) of pivalaldehyde and 1 mL of trifluoroacetic acid (13.0 mmol) are added, and reflux is continued for another 72 hours.
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is distilled to afford the desired bicyclic lactam as a colorless oil.
Step 2: (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared by mixing 18.3 mL (0.131 mol) of diisopropylamine with 120 mL of dry tetrahydrofuran (THF) under argon, cooling to -78°C, and adding 88.6 mL of a 1.6 M solution of butyllithium in hexane.
-
The prepared LDA solution is then added over 20 minutes to a solution of 20.0 g (0.109 mol) of the bicyclic lactam from Step 1 in 600 mL of dry THF, pre-cooled to -78°C.
-
After stirring at -78°C for 45 minutes, 8.8 mL (0.142 mol) of iodomethane is added over 10 minutes.
-
The reaction mixture is allowed to warm to 0°C over 3 hours, followed by the addition of 300 mL of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed, and the aqueous layers are extracted. The combined organic layers are dried and concentrated to yield the methylated product, which is used directly in the next step.
Step 3: (S)-2-Methylproline
-
The crude methylated lactam (20.1 g, 0.102 mol) is dissolved in 400 mL of 3 N hydrochloric acid and heated to reflux for 1 hour.
-
The water is removed under reduced pressure.
-
The residue is treated with 3 N HCl and extracted with dichloromethane to remove organic impurities.
-
The aqueous layer is concentrated, and the residue is dissolved in water and loaded onto a Dowex 50 WX8 ion-exchange column.
-
After washing the column with water, the amino acid is eluted with 3 N aqueous ammonia.
-
The fractions containing the product are collected and concentrated to yield (S)-2-methylproline.
The Influence of Alpha-Substitution on Biological Activity: A Quantitative Look
The introduction of a substituent at the alpha-position of proline has profound effects on the conformational properties of the resulting amino acid and the peptides into which it is incorporated. This modification can influence the cis/trans isomerism of the peptidyl-prolyl bond and restrict the accessible conformational space, often leading to enhanced biological activity or stability.
The following table summarizes quantitative data for select alpha-substituted proline analogues, illustrating their impact on enzyme inhibition.
| Compound/Peptide | Target Enzyme | Analogue | IC50/Ki Value | Fold Change vs. Proline Analogue | Reference |
| Boc-α-MePro -Phe-His-Leuψ[CHOHCH2]Val-Ile-Amp dicitrate | Human Plasma Renin | α-Methylproline | 1.8 nM (IC50) | Data for proline analogue not provided, but demonstrates high potency with the α-methylproline substitution. | [4] |
| Boc-Pro -Phe-His-Leuψ[CHOHCH2]Val-Ile-Amp | Human Plasma Renin | Proline | Not explicitly stated in the provided text, but the α-methylproline analogue was developed to improve metabolic stability. | - | [4] |
| Ethyl 3,4-dihydroxybenzoate (DHB) | Collagen Prolyl 4-Hydroxylase 1 | Proline Analogue (Mimic) | ~20 µM (IC50) | - | [5] |
| 2,2′-Bipyridine | Collagen Prolyl 4-Hydroxylase 1 | Proline Analogue (Mimic) | Potent inhibitor, specific IC50 not provided. | - | [5] |
Alpha-Substituted Proline Analogues in Key Biological Pathways
The unique structural features of alpha-substituted proline analogues make them valuable tools for probing and modulating complex biological processes. Two such pathways where these analogues have shown relevance are collagen biosynthesis and the Transforming Growth Factor-beta (TGF-β) signaling pathway.
The Collagen Biosynthesis Pathway
Collagen, the most abundant protein in mammals, is crucial for the structural integrity of connective tissues.[6] Its synthesis is a complex process involving numerous post-translational modifications, including the hydroxylation of proline residues, which is essential for the stability of the collagen triple helix.[6] Alpha-methylproline has been shown to stimulate collagen synthesis.[7] It is hypothesized that this analogue can induce collagen production without being incorporated into the protein, thus avoiding the formation of deficient collagen that would be rapidly degraded.[7]
Caption: Overview of the major steps in the collagen biosynthesis pathway.
The Transforming Growth Factor-beta (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[8] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.[9] The pathway is initiated by the binding of a TGF-β ligand to its cell surface receptors, which triggers a phosphorylation cascade involving SMAD proteins.[8] These activated SMADs then translocate to the nucleus to regulate gene expression.[8] Given the role of proline-rich domains in protein-protein interactions within signaling cascades, alpha-substituted proline analogues represent potential tools for modulating TGF-β signaling.
Caption: The canonical TGF-β/SMAD signaling pathway.
Conclusion
The discovery and development of alpha-substituted proline analogues have provided researchers with a powerful toolkit to dissect and manipulate biological systems. From their historical roots in the clever synthetic strategies of the early 1980s to their current application as probes of complex signaling pathways and as components of therapeutic agents, these modified amino acids continue to be of significant interest. The ability to fine-tune the conformational properties of peptides and proteins by incorporating alpha-substituted prolines offers exciting opportunities for the design of novel drugs and biomaterials. As synthetic methodologies become even more sophisticated, the diversity and utility of these unique building blocks are poised to expand, promising further breakthroughs in chemical biology and medicine.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Methylproline-containing renin inhibitory peptides: in vivo evaluation in an anesthetized, ganglion-blocked, hog renin infused rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-methyl-proline restores normal levels of bone collagen Type I synthesis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting transforming growth factor‐β signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-(R)-alpha-benzyl-proline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Boc-(R)-alpha-benzyl-proline is a proline analog that introduces a bulky benzyl group at the alpha-carbon, offering unique conformational constraints. This modification can be instrumental in designing peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation and improved receptor binding affinity.
These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) utilizing the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. Due to the limited availability of specific literature on this particular analog, the following protocols and data are based on established principles for sterically hindered amino acids in Boc-SPPS.
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound requires careful optimization of synthesis parameters. The following tables provide typical and recommended parameters for consideration.
Table 1: Key Synthesis Parameters for this compound Incorporation
| Parameter | Recommended Value | Notes |
| Resin Type | Merrifield, PAM, MBHA | Choice depends on desired C-terminus (acid or amide). |
| Resin Substitution | 0.3 - 0.6 mmol/g | A lower substitution level is recommended to minimize steric hindrance on the solid support. |
| This compound Excess | 4 - 6 equivalents | Increased excess is necessary to drive the coupling reaction to completion due to steric bulk. |
| Coupling Reagent Excess | 4 - 6 equivalents | A higher excess of a potent coupling reagent is crucial. |
| Coupling Time | 2 - 6 hours | Extended coupling times are often required. Reaction completion should be monitored. |
| Deprotection Time | 20 - 30 minutes | Standard conditions (50% TFA in DCM) are typically effective.[1][2] |
| Neutralization Time | 5 - 10 minutes | Standard conditions (e.g., 10% DIEA in DCM) are generally sufficient.[1] |
Table 2: Expected Quantitative Outcomes
| Parameter | Expected Value | Method of Determination |
| Coupling Efficiency | >98% | Isatin or Chloranil test for secondary amines. HPLC analysis of a cleaved aliquot. |
| Overall Crude Peptide Yield | 40 - 70% | Highly dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 30 - 60% | Purification is typically required. |
| Final Purified Peptide Yield | 5 - 25% | Dependent on the efficiency of purification steps. |
Experimental Protocols
The following are detailed protocols for the key steps in incorporating this compound into a peptide sequence using manual Boc-SPPS.
Protocol 1: Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[3]
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[1][3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[3]
Protocol 2: Neutralization
This step is critical to deprotonate the N-terminal ammonium salt to the free amine for the subsequent coupling reaction.[1]
-
DCM Wash: Wash the resin twice with DCM.
-
Neutralization: Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes. Repeat this step.[1]
-
Final Washes: Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).
Protocol 3: Coupling of this compound
Due to the steric hindrance of the α-benzyl group, a potent coupling reagent and extended reaction times are recommended.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4-6 equivalents) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (2 equivalents relative to the amino acid) and allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature.
-
Monitoring: After 2 hours, take a small sample of the resin beads and perform an Isatin or Chloranil test to check for the presence of a free secondary amine.
-
Recoupling (if necessary): If the test is positive, indicating an incomplete reaction, drain the coupling solution and repeat the coupling step with a freshly prepared activated amino acid solution for another 2-4 hours.
-
Washing: Once the coupling is complete (negative Isatin/Chloranil test), drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
Protocol 4: Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the benzyl-based side-chain protecting groups.
Caution: Anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed by trained personnel in a specialized, certified fume hood with appropriate personal protective equipment.
Method A: High HF Cleavage
-
Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.
-
Scavengers: Place the dried resin in a specialized HF cleavage apparatus and add a scavenger cocktail (e.g., p-cresol, p-thiocresol, or anisole) to trap reactive carbocations.
-
HF Cleavage: Cool the vessel to -78°C and distill anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Method B: TFMSA Cleavage
-
Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.
-
Cleavage Cocktail: Suspend the resin in a cleavage cocktail of TFMSA/TFA/thioanisole.
-
Cleavage Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Collect the crude peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Mandatory Visualizations
Caption: General workflow for Boc-SPPS incorporating this compound.
Caption: Hypothetical workflow for investigating the effect of a peptide containing (R)-alpha-benzyl-proline on a signaling pathway.
References
Protocol for Coupling Boc-(R)-alpha-benzyl-proline in Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as Boc-(R)-alpha-benzyl-proline, into peptide sequences is a critical step in the development of novel therapeutics and research tools. The bulky benzyl group at the alpha-position presents significant challenges to standard peptide coupling protocols, often leading to reduced coupling efficiency and increased risk of racemization. This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The protocols outlined below are designed to maximize coupling yields while minimizing common side reactions. Key considerations include the choice of coupling reagents, additives to suppress racemization, and optimized reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking reliable methods for the incorporation of this challenging amino acid derivative.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the expected performance of various common coupling reagents. Please note that specific yields and racemization levels can vary depending on the specific peptide sequence and reaction conditions. The data presented here are representative for the coupling of Boc-proline derivatives and should be considered as a guideline.[1][2]
| Coupling Reagent | Additive | Typical Coupling Efficiency (%) | Racemization Potential | Key Considerations |
| HATU | DIEA/NMM | >99% | Very Low | Highly efficient and fast-reacting, often the reagent of choice for hindered couplings. |
| HBTU | DIEA/NMM | ~98-99.5% | Low | A reliable and widely used coupling reagent, slightly less reactive than HATU.[1] |
| HCTU | DIEA/NMM | ~98-99.5% | Low | Similar in efficiency to HBTU, with some reports of reduced allergenicity. |
| PyBOP | DIEA/NMM | ~98-99% | Low | A phosphonium salt-based reagent, effective for hindered couplings and cyclizations.[3] |
| DIC/HOBt | HOBt | 95-98% | Moderate | A cost-effective option, but can lead to higher racemization, especially in polar solvents like DMF.[4] |
| DIC/Oxyma | OxymaPure | 97-99% | Low to Moderate | Oxyma is a safer alternative to HOBt and can provide better suppression of racemization.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl Strategy
This protocol outlines a manual procedure for a single coupling cycle of this compound on a solid support.[5][6]
Materials and Reagents:
-
Peptide-resin (e.g., Merrifield or MBHA resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Coupling reagent (e.g., HATU, HBTU)
-
Isopropanol (IPA)
-
Solid-phase synthesis reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-5 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and IPA (2 times) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2 x 2 minutes). To further minimize racemization, a weaker, more hindered base like 2,4,6-collidine can be used.[4]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.[1]
-
-
Monitoring the Coupling:
-
To check for completion, take a small sample of the resin and perform a qualitative test for secondary amines, such as the Isatin or Chloranil test. A negative test indicates a complete reaction.
-
If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Solution-Phase Coupling
This protocol describes the coupling of this compound to an amino acid ester in solution.[2]
Materials and Reagents:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask and standard laboratory glassware
Procedure:
-
Dissolution and Activation:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DCM or DMF.
-
-
Neutralization of Amino Acid Ester:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM and add DIEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Add an additional 1.1 equivalents of DIEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic phase sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Mandatory Visualizations
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A single cycle in Boc-SPPS for the addition of an amino acid.
Diagram 2: Solution-Phase Coupling Workflow
References
Application Notes: The Use of Boc-(R)-alpha-benzyl-proline as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-alpha-benzyl-proline is a valuable chiral building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures with high stereocontrol. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen allows for selective transformations at other positions, while the alpha-benzyl group introduces steric bulk and a key structural motif. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in diastereoselective alkylation, the synthesis of biologically active molecules such as PARP inhibitors, and as a precursor for chiral organocatalysts in asymmetric aldol reactions.
Application 1: Diastereoselective Alkylation of N-Boc-Proline Derivatives
The rigid pyrrolidine ring of proline makes it an excellent chiral template. The stereochemical outcome of the alkylation of enolates derived from N-Boc-proline esters is highly dependent on the nature of the alkylating agent and the reaction conditions. The bulky N-Boc group and the ester moiety help to create a biased chiral environment, leading to high diastereoselectivity.
Mechanism of Stereocontrol
The diastereoselectivity in the alkylation of N-Boc-proline enolates arises from the preferential formation of one enolate geometry and the subsequent sterically controlled approach of the electrophile. The bulky Boc group directs the incoming electrophile to the face opposite to it, leading to the observed stereochemical outcome. For N-Boc derivatives, alkylation with allylic and homoallylic halides generally proceeds with retention of configuration, whereas the use of benzylic halides often leads to inversion of configuration[1].
Quantitative Data Summary
| Entry | Substrate | Alkylating Agent | Product Configuration | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl ester | Benzyl Bromide | 2R (inversion) | 6:94 | 85 |
| 2 | N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl ester | Allyl Bromide | 2S (retention) | 85:15 | 78 |
| 3 | N-Boc-L-proline methyl ester | 1,5-dibromopentane | - | - | 84 |
Experimental Protocol: Diastereoselective Alkylation of N-Boc-proline Methyl Ester
This protocol describes the general procedure for the diastereoselective alkylation of an N-Boc-proline derivative.
Materials:
-
N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl ester (1.0 eq) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly prepared LDA solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired alkylated product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by HPLC or NMR analysis of the crude product.
References
Application Notes and Protocols for Asymmetric Synthesis Using Boc-(R)-alpha-benzyl-proline as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Boc-(R)-alpha-benzyl-proline as an organocatalyst in asymmetric synthesis. The protocols detailed below are intended to serve as a foundational guide for utilizing this catalyst in key carbon-carbon bond-forming reactions, such as aldol and Michael additions.
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts. Proline and its derivatives are among the most successful classes of organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity.[][2] this compound, a derivative of the natural amino acid proline, is a valuable chiral catalyst. The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and allows for facile modification, while the benzyl group can influence the steric environment of the catalytic site, potentially enhancing stereocontrol.[3]
This document outlines the synthesis of this compound and its application in asymmetric aldol and Michael reactions, providing detailed experimental protocols and representative data.
Synthesis of this compound
The synthesis of this compound can be achieved from (R)-2-benzylpyrrolidine-2-carboxylic acid and di-tert-butyl dicarbonate.[3]
Protocol 1: Synthesis of this compound[3]
Materials:
-
(R)-2-benzylpyrrolidine-2-carboxylic acid
-
Tetramethylammonium hydroxide pentahydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetonitrile
-
Ether
-
Water
-
10% aqueous citric acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid (10.1 mmol) and tetramethylammonium hydroxide pentahydrate (10.1 mmol) in acetonitrile (100 mL) is stirred under a nitrogen atmosphere for 90 minutes.
-
Di-tert-butyl dicarbonate (15.2 mmol) is added to the mixture.
-
After stirring for 48 hours, a second portion of di-tert-butyl dicarbonate (5.0 mmol) is added.
-
The reaction is continued for another 24 hours, after which the mixture is concentrated under reduced pressure.
-
The resulting concentrate is partitioned between ether (100 mL) and water (50 mL).
-
The aqueous phase is washed with ether (50 mL) and then acidified to pH 4 with 10% aqueous citric acid.
-
The acidified aqueous solution is extracted with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound.
Caption: Workflow for the synthesis of this compound.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that establishes a new stereocenter. Proline-based catalysts, operating through an enamine intermediate, have proven highly effective in controlling the stereochemical outcome of this transformation.[4][5][6]
Protocol 2: General Procedure for Asymmetric Aldol Reaction[4]
Materials:
-
This compound (catalyst)
-
Aldehyde
-
Ketone (e.g., acetone, cyclohexanone)
-
Solvent (e.g., DMSO, DMF, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).
-
The reaction mixture is stirred at the desired temperature (-10 to 25 °C) for 24-72 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with water and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Data Presentation: Representative Aldol Reaction Outcomes
The following table summarizes representative results for aldol reactions catalyzed by proline derivatives, illustrating the potential efficacy of this compound in similar transformations.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 24 | 68 | 76 |
| 2 | Benzaldehyde | Acetone | 10 | CH₂Cl₂ | 48 | 55 | 52 |
| 3 | 4-Fluorobenzaldehyde | Acetone | 10 | CH₂Cl₂ | 72 | 62 | 61 |
| 4 | Cyclohexanecarboxaldehyde | Acetone | 30 | Neat | 96 | 95 | 93 |
Note: Data presented are for illustrative purposes and are based on reactions catalyzed by similar proline-based organocatalysts. Actual results with this compound may vary.
Caption: General workflow for an asymmetric aldol reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is another crucial C-C bond-forming reaction for the synthesis of complex chiral molecules. Proline-derived catalysts can effectively catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.[7][8][9]
Protocol 3: General Procedure for Asymmetric Michael Addition[7]
Materials:
-
This compound (catalyst)
-
Michael donor (e.g., aldehyde, ketone)
-
Michael acceptor (e.g., nitroalkene, enone)
-
Solvent (optional, can be run neat)
-
Co-catalyst/additive (optional, e.g., an acid or base)
-
Standard work-up and purification reagents
Procedure:
-
In a reaction vessel, combine the Michael donor, Michael acceptor, and this compound (5-20 mol%).
-
If required, add a co-catalyst or additive.
-
The reaction mixture is stirred at the desired temperature for the specified time.
-
The reaction is monitored for completion by TLC.
-
Upon completion, the reaction mixture is worked up appropriately (e.g., quenching, extraction).
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC or other suitable methods.
Data Presentation: Representative Michael Addition Outcomes
The following table presents representative data from Michael additions catalyzed by proline-based systems, indicating the potential performance of this compound.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Neat | 24 | 99 | 92 |
| 2 | Isobutyraldehyde | N-Phenylmaleimide | 10 | Neat | 48 | 85 | 95 |
| 3 | Acetone | trans-β-Nitrostyrene | 20 | DMSO | 72 | 75 | 88 |
| 4 | Propanal | 2-Cyclohexen-1-one | 15 | CH₂Cl₂ | 48 | 82 | 90 |
Note: Data are representative of proline-derived catalyst systems and may not directly reflect the performance of this compound.
Catalytic Cycle
The catalytic cycle for proline-catalyzed reactions is generally accepted to proceed through an enamine intermediate. The secondary amine of the catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine, which then attacks the electrophile (an aldehyde in the aldol reaction or a Michael acceptor). Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[5][6]
Caption: Proposed enamine catalytic cycle.
References
- 2. researchgate.net [researchgate.net]
- 3. This compound | 706806-60-2 [chemicalbook.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles [mdpi.com]
Application Notes and Protocols for Boc Deprotection of Boc-(R)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-(R)-alpha-benzyl-proline. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, (R)-alpha-benzyl-proline, a valuable building block in synthetic organic chemistry and drug discovery. This document covers standard acidic deprotection methods, milder alternatives, and key considerations for this sterically hindered amino acid derivative.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of this compound presents a unique challenge due to the steric hindrance around the alpha-carbon, which can influence the reaction kinetics. The choice of deprotection reagent and conditions should be carefully considered to avoid side reactions and ensure complete removal of the Boc group.
Deprotection Methods Overview
The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][] Milder acidic conditions and alternative reagents are also available for substrates that are sensitive to harsh acidic treatment.
Herein, we detail protocols for the following methods:
-
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Method 2: Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Method 3: Milder Acidic Deprotection with p-Toluenesulfonic Acid (pTSA)
A comparative summary of these methods is provided in the table below.
Data Presentation: Comparison of Boc Deprotection Methods
| Method | Reagent & Conditions | Typical Reaction Time | Yield | Key Considerations & Potential Side Reactions |
| 1. TFA/DCM | 20-50% TFA in DCM, Room Temperature | 1 - 4 hours | >95% | Highly effective and common method. TFA is volatile and corrosive. Potential for tert-butylation of sensitive functional groups; scavengers like anisole can be used.[3] |
| 2. HCl/Dioxane | 4M HCl in 1,4-Dioxane, Room Temperature | 1 - 3 hours | >95% | Provides the hydrochloride salt directly, which can be advantageous for purification and handling. The reagent is commercially available or can be prepared.[4][5] |
| 3. pTSA | p-Toluenesulfonic acid monohydrate in DME, 40°C | 2 hours | ~90-98% | A milder, non-volatile acid alternative to TFA and HCl, which can be beneficial for acid-sensitive substrates.[6] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the removal of the Boc group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 25-50% TFA in DCM (v/v, typically 10-20 equivalents of TFA) to the stirred solution of the protected amino acid.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected (R)-alpha-benzyl-proline.
Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of the deprotected amine, which is often a crystalline solid and easy to handle.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Protocol:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use it directly if it is a solid.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) to the starting material in a round-bottom flask at room temperature with stirring.
-
Stir the mixture for 1-3 hours. The hydrochloride salt of the product may precipitate out of the solution during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (R)-alpha-benzyl-proline hydrochloride.
Method 3: Milder Deprotection using p-Toluenesulfonic Acid (pTSA)
This protocol is an alternative for substrates that may be sensitive to stronger acids like TFA or HCl.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O)
-
1,2-Dimethoxyethane (DME)
-
Methanol (MeOH)
-
Solid-supported triethylamine (or aqueous NaHCO₃ for work-up)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
To a solution of this compound (1.0 eq) in DME in a round-bottom flask, add p-Toluenesulfonic acid monohydrate (1.1-1.5 eq).
-
Heat the reaction mixture to 40°C and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To neutralize the excess pTSA, the solution can be passed through a cartridge containing a solid-supported base like triethylamine. Alternatively, the solvent can be removed in vacuo, and the residue can be worked up by partitioning between ethyl acetate and a mild aqueous base (e.g., NaHCO₃).
-
After neutralization and extraction, the organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the free amine.
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Applications of Boc-(R)-alpha-benzyl-proline in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-alpha-benzyl-proline is a valuable chiral building block extensively utilized in medicinal chemistry and drug discovery. This synthetic amino acid derivative, featuring a benzyl group at the alpha-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, offers unique structural and functional properties. Its incorporation into molecules can significantly influence their pharmacological profiles, making it a key component in the design of novel therapeutics, particularly in the fields of oncology and neurology.[1] The benzyl group enhances lipophilicity, which can improve membrane permeability and overall drug-like properties, while the rigid proline backbone imparts conformational constraints, crucial for optimizing binding affinity to biological targets. The Boc protecting group ensures stability during multi-step syntheses and allows for controlled deprotection, facilitating its use in complex molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in two primary areas of drug discovery: as a key component in peptide synthesis, particularly for cyclic peptides, and as a chiral auxiliary or precursor in asymmetric synthesis.
Application 1: Incorporation into Peptides for Enhanced Biological Activity and Stability
The introduction of this compound into peptide sequences is a strategic approach to modulate their structure and function. The alpha-benzyl group provides steric bulk and introduces a hydrophobic element, which can lead to improved target engagement and increased resistance to proteolytic degradation. The conformational rigidity of the proline ring helps to pre-organize the peptide backbone, which can be particularly advantageous in the synthesis of cyclic peptides by promoting efficient cyclization.[2]
Conformational Effects
The substitution at the alpha-carbon of proline significantly influences the conformational preferences of the peptide backbone. The bulky benzyl group restricts the available conformational space, favoring specific secondary structures such as β-turns and helical motifs.[3][4] This pre-organization can enhance the binding affinity of the peptide to its target receptor by reducing the entropic penalty upon binding. The cis/trans isomerization of the peptide bond preceding the proline residue is also affected by the alpha-substituent, which can have profound implications for the overall three-dimensional structure and biological activity of the peptide.[3][5]
Quantitative Data from Peptide Synthesis
While specific yield data for peptides containing this compound is sequence-dependent and found within specific research publications, the following table provides representative data for the efficiency of solid-phase peptide synthesis (SPPS) utilizing Boc-protected amino acids. The steric hindrance of the alpha-benzyl group may necessitate longer coupling times or the use of more potent coupling reagents.
| Parameter | Typical Value Range | Notes |
| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test. Sterically hindered residues may require double coupling. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide using this compound
This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
Procedure:
-
Resin Swelling and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 1-2 hours.
-
Prepare the cesium salt of the C-terminal Boc-amino acid and couple it to the resin in DMF at 50°C overnight.
-
Wash the resin with DMF, MeOH, and DCM, and dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM to remove TFA.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 10 minutes.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling (incorporating this compound):
-
Dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to pre-activate the amino acid for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to the steric hindrance of the alpha-benzyl group, a longer coupling time or a second coupling may be necessary.
-
Monitor the coupling reaction using the Kaiser test.[6]
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Boc deprotection.
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Precipitate the crude peptide with cold diethyl ether and purify by HPLC.
-
Experimental Workflow for Boc-SPPS
Application 2: Asymmetric Synthesis of Bioactive Molecules
This compound serves as a valuable chiral building block and precursor for the synthesis of complex, enantiomerically pure molecules, including potent enzyme inhibitors. Its rigid stereochemistry can be effectively transferred to new stereocenters during a synthetic sequence.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors feature chiral moieties derived from amino acids. While direct synthesis of PARP inhibitors using this compound is not widely documented in the provided search results, proline derivatives are key components in the synthesis of related heterocyclic scaffolds. The general strategy involves using the chiral proline derivative to construct a key intermediate, which is then elaborated to the final inhibitor. For instance, Boc-protected piperazine derivatives are common intermediates in the synthesis of many PARP inhibitors.[8][9]
Quantitative Data from Asymmetric Synthesis
The following table presents hypothetical, yet representative, data for an asymmetric alkylation reaction using a chiral auxiliary derived from this compound. The effectiveness of the chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.
| Electrophile | Reaction Conditions | Yield (%) | d.e. / e.e. (%) |
| Methyl iodide | LDA, THF, -78 °C | 85 | 95 (d.e.) |
| Benzyl bromide | NaHMDS, Toluene, -78 °C | 78 | 92 (d.e.) |
| Allyl bromide | KHMDS, THF, -60 °C | 82 | 97 (d.e.) |
Experimental Protocol: Asymmetric Alkylation using a this compound derived Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of an enolate derived from a substrate coupled to a chiral auxiliary synthesized from this compound.
Materials:
-
Chiral auxiliary derived from this compound
-
Carboxylic acid or other substrate to be alkylated
-
Lithium diisopropylamide (LDA) or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents
Procedure:
-
Formation of the Chiral Adduct:
-
Couple the carboxylic acid substrate to the chiral auxiliary derived from this compound using standard amide bond formation conditions (e.g., DCC/DMAP).
-
-
Enolate Formation:
-
Dissolve the chiral adduct in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of LDA (1.1 equivalents) dropwise and stir for 1 hour to generate the lithium enolate.
-
-
Alkylation:
-
Add the electrophile (1.2 equivalents) to the enolate solution at -78 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography.
-
-
Auxiliary Cleavage:
-
Cleave the chiral auxiliary from the alkylated product (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched product.
-
Logical Flow for Asymmetric Synthesis
Conclusion
This compound is a versatile and powerful tool in the arsenal of medicinal chemists. Its unique structural features allow for the introduction of conformational constraints and lipophilicity in peptides, leading to enhanced biological activity and stability. Furthermore, its application as a chiral building block enables the stereocontrolled synthesis of complex small molecules with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to effectively utilize this valuable compound in their drug discovery endeavors. Further exploration of its applications is likely to lead to the development of novel and improved therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-(R)-alpha-benzyl-proline in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction:
Boc-(R)-alpha-benzyl-proline is a valuable chiral building block in the synthesis of various enzyme inhibitors, particularly those targeting dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of therapeutic agents for the management of type 2 diabetes mellitus. The rigid pyrrolidine ring of this compound provides a key structural scaffold for designing potent and selective DPP-4 inhibitors.
Experimental Protocols
This section details the synthesis of a potent DPP-4 inhibitor, (2S,4S)-1-(2'-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile, a structural analog that can be conceptually derived from a this compound framework. The protocol is based on established synthetic strategies for proline-based DPP-4 inhibitors.
Synthesis of (2S,4S)-1-(2'-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
(2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Activation of this compound: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, a catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure to yield the crude acid chloride.
-
Coupling Reaction: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride (1.0 eq) and TEA (2.5 eq) in anhydrous DCM at 0 °C. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with saturated NaHCO₃ solution, water, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: EtOAc/Hexanes gradient) to afford the Boc-protected intermediate.
-
Boc-Deprotection: The purified Boc-protected intermediate is dissolved in a mixture of TFA and DCM (1:1 v/v) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with diethyl ether to yield the crude product.
-
Final Purification: The crude product is purified by a final chromatographic step or recrystallization to yield the target compound, (2S,4S)-1-(2'-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile, as a hydrochloride or trifluoroacetate salt.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative proline-based DPP-4 inhibitors against human DPP-4.
| Compound | Target Enzyme | IC₅₀ (nM)[1] |
| Sitagliptin | DPP-4 | 19 |
| Vildagliptin | DPP-4 | 62 |
| Saxagliptin | DPP-4 | 50 |
| Alogliptin | DPP-4 | 24 |
| Linagliptin | DPP-4 | 1 |
| (2S,4S)-1-(2'-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile derivative (a representative compound) | DPP-4 | 17 |
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of DPP-4 inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: Synthesis and evaluation workflow.
References
Application Notes and Protocols for the Incorporation of Boc-(R)-alpha-benzyl-proline into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide libraries is a powerful strategy in modern drug discovery, enabling the exploration of novel chemical space and the development of peptides with enhanced therapeutic properties. Boc-(R)-alpha-benzyl-proline is a unique synthetic amino acid that introduces significant conformational constraints and steric bulk into a peptide sequence. The presence of the alpha-benzyl group can profoundly influence peptide backbone conformation, proteolytic stability, and receptor binding affinity. These application notes provide a comprehensive guide to the strategic incorporation of this compound into peptide libraries using Boc-chemistry solid-phase peptide synthesis (SPPS), offering detailed protocols and expected outcomes for researchers in peptide chemistry and drug development.[1][2][3]
The rigid pyrrolidine ring of proline, combined with the bulky benzyl group at the alpha-carbon, restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting specific secondary structures.[4][5] This pre-organization of the peptide conformation can lead to a higher affinity for biological targets by reducing the entropic penalty upon binding. Furthermore, the non-natural (R)-configuration and the alpha-substitution can impart resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
Data Presentation
The successful incorporation of a sterically hindered amino acid like this compound is highly dependent on the optimization of coupling conditions. Below is a summary of typical quantitative parameters for the incorporation of sterically hindered amino acids in a Boc-SPPS workflow, which can be used as a starting point for optimization.
Table 1: Recommended Synthesis Parameters for this compound Incorporation
| Parameter | Recommended Value | Notes |
| Resin Substitution | 0.2 - 0.5 mmol/g | A lower substitution resin is recommended to minimize steric hindrance between growing peptide chains. |
| Boc-Amino Acid Excess | 3 - 5 equivalents | An excess of the amino acid is crucial to drive the reaction to completion. |
| Coupling Reagent Excess | 3 - 5 equivalents | A similar excess of the coupling reagent is required for efficient activation. |
| Coupling Time | 2 - 12 hours | Due to steric hindrance, longer coupling times are generally necessary. The reaction should be monitored for completion. |
| Double Coupling | Recommended | Performing the coupling step twice is a common strategy to ensure high incorporation efficiency for hindered residues. |
| Coupling Reagent | HATU, HBTU, or PyBOP | High-efficiency uronium/phosphonium-based reagents are essential to overcome the steric barrier. |
| Solvent | DMF or NMP | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are suitable solvents for Boc-SPPS. |
Table 2: Expected Coupling Efficiency and Yield
| Parameter | Expected Outcome | Method of Determination |
| Coupling Efficiency (per step) | >98% | Qualitative Ninhydrin (Kaiser) Test or Chloranil Test for secondary amines. |
| Overall Crude Peptide Yield | 30 - 60% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 20 - 50% | Purification is essential to isolate the target peptide. |
| Final Purified Peptide Yield | 5 - 20% | Dependent on the efficiency of purification steps. |
Experimental Protocols
The following protocols are based on established methods for Boc-SPPS and have been adapted to address the challenges associated with the incorporation of the sterically hindered this compound.
Protocol 1: Boc-SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of this compound to a growing peptide chain on a solid support.
1. N-α-Boc Deprotection: a. Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes. b. Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes (pre-wash). c. Drain the pre-wash solution and add fresh deprotection solution. d. Agitate the mixture for 30 minutes at room temperature. e. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
2. Neutralization: a. Wash the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step twice. b. Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
3. Coupling of this compound (HATU activation): a. In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF. b. Add DIEA (8 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes. c. Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. d. Agitate the mixture at room temperature for 2-4 hours. e. Monitor the reaction using the Chloranil test. If the test is positive (indicating incomplete coupling), continue agitation and re-test every hour. f. If the reaction is not complete after 4 hours, consider a second coupling (double coupling) by repeating steps 3a-e. g. Once the coupling is complete (negative Chloranil test), drain the reaction solution. h. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Peptide Cleavage from the Resin and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.
1. Preparation: a. Dry the peptide-resin thoroughly under high vacuum for several hours. b. Place the dried resin in a specialized HF reaction vessel. c. Add a scavenger cocktail (e.g., anisole, p-cresol, or thioanisole) to the reaction vessel to protect sensitive residues from reactive cations generated during cleavage.
2. HF Cleavage: a. Cool the reaction vessel to -78°C using a dry ice/acetone bath. b. Carefully distill anhydrous HF into the vessel. c. Slowly warm the reaction mixture to 0°C and stir for 1-2 hours.
3. Work-up and Peptide Precipitation: a. After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum in a well-ventilated hood. b. Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups. c. Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid). d. Lyophilize the aqueous extract to obtain the crude peptide powder.
Protocol 3: Purification and Analysis
1. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions and analyze them for the presence of the desired peptide.
2. Analysis: a. Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight. b. Assess the purity of the final product by analytical RP-HPLC.
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: Logical workflow for the screening and mechanism of action of a peptide library incorporating α-benzyl-proline.
References
- 1. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for the Alkylation of N-Boc-Proline Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the alkylation of N-Boc-proline esters, a critical transformation in the synthesis of novel amino acid derivatives for drug discovery and peptide engineering. The protocols outlined below are based on established methodologies and offer guidance on achieving high yields and stereoselectivity.
Introduction
The stereoselective alkylation of proline derivatives is a fundamental strategy for introducing molecular diversity and conformational constraints in peptides and peptidomimetics. The α-carbon of N-Boc-proline esters can be deprotonated to form a chiral enolate, which can then be alkylated with various electrophiles. The stereochemical outcome of this reaction is influenced by several factors, including the N-protecting group, the ester moiety, the alkylating agent, and the reaction conditions.[1] This document presents protocols for both diastereoselective and enantioselective alkylation approaches.
Data Presentation: Comparison of Alkylation Conditions and Outcomes
The following table summarizes quantitative data from representative alkylation reactions of N-Boc-proline esters, highlighting the impact of different reagents and conditions on yield and stereoselectivity.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Allyl bromide | LDA | THF | -78 | High | Retention | N/A | [1] |
| 2 | N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Benzyl bromide | LDA | THF | -78 | High | Inversion | N/A | [1] |
| 3 | N-Boc-4-tert-butyldimethylsilyloxyproline (+)-menthyl ester | Methyl iodide | LDA | THF | -78 | Good | Improved vs. methyl ester | N/A | [1] |
| 4 | N-Boc-proline pentyl ester | 4-Methylbenzyl alcohol | Ru-based catalyst | Toluene | 120 | 42 | N/A | 70% retention | [2] |
| 5 | Glycine imino ester | Various electrophiles | Transition metal-phosphine complexes | Various | Various | High | up to 25:1 (anti:syn) | up to 99% | [3] |
| 6 | N-unprotected α-substituted glycinates | MBH acetates | Chiral pyridoxal catalyst | Various | 4-25 | 56-90 | >20:1 | 85-96% | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of N-Boc-(2S,4R)-4-hydroxyproline Methyl Ester Derivative
This protocol describes the diastereoselective alkylation of a protected N-Boc-4-hydroxyproline methyl ester, a common intermediate in the synthesis of functionalized proline analogs.[1]
Materials:
-
N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., allyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl ester (1.0 equiv) in anhydrous THF.
-
Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA (1.1 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: The alkylating agent (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.
-
Work-up: The aqueous layer is separated and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product. The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: Ruthenium-Catalyzed N-Alkylation of N-Boc-Proline Ester with an Alcohol
This protocol details a more environmentally friendly approach to N-alkylation using an alcohol as the alkylating agent, catalyzed by a ruthenium complex.[2]
Materials:
-
N-Boc-proline ester (e.g., pentyl ester)
-
Alcohol (e.g., 4-methylbenzyl alcohol)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Toluene
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with the N-Boc-proline ester (1.0 equiv), the alcohol (1.5-4.0 equiv), the ruthenium catalyst (0.5 mol%), and toluene.
-
Reaction: The vial is sealed and the reaction mixture is heated to 120 °C with vigorous stirring for 18-24 hours.
-
Monitoring: The reaction progress can be monitored by GC-FID to determine conversion and selectivity.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the N-alkylated product. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Experimental Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective alkylation of N-Boc-proline esters.
Factors Influencing Stereochemical Outcome
References
Application Notes and Protocols: Boc-(R)-alpha-benzyl-proline as a Constrained Phenylalanine Mimic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-alpha-benzyl-proline is a valuable synthetic amino acid derivative utilized in medicinal chemistry and peptide synthesis as a constrained mimic of phenylalanine. Its rigid pyrrolidine ring structure, combined with the benzyl side chain, locks the torsional angles of the peptide backbone, thereby reducing conformational flexibility. This pre-organization can lead to enhanced binding affinity, selectivity, and metabolic stability of peptides when incorporated into their sequence. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group ensures compatibility with standard Boc-based solid-phase peptide synthesis (SPPS) protocols. This document provides an overview of its applications, protocols for its use in peptide synthesis, and methods for evaluating the resulting peptides.
The introduction of the benzyl group enhances the lipophilicity of this amino acid derivative, making it a candidate for drug development and formulation.[1] Its unique structure allows for the introduction of chirality in peptide sequences, which is crucial for designing biologically active compounds.[1] Researchers often utilize this compound in the synthesis of cyclic peptides and as a building block for novel therapeutics targeting diseases such as cancer and neurological disorders.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 706806-60-2 |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| Appearance | White to light yellowish powder |
| Purity | ≥ 95% |
| Storage Conditions | 0 - 8 °C |
Applications in Drug Discovery and Development
The incorporation of this compound into peptide sequences serves several key purposes in drug design:
-
Conformational Constraint: The rigid proline backbone restricts the peptide's conformational freedom. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing binding affinity.
-
Metabolic Stability: The alpha-substituted nature of this amino acid can sterically hinder protease recognition and cleavage, leading to a longer in vivo half-life of the peptide therapeutic.
-
Mimicry of Phenylalanine: The benzyl side chain mimics the hydrophobic side chain of phenylalanine, allowing it to be used as a direct replacement in structure-activity relationship (SAR) studies to probe the importance of backbone conformation.
-
Peptidomimetic Scaffolds: It serves as a key building block in the development of peptidomimetics, which are compounds designed to replicate the biological activity of peptides but with improved drug-like properties. These are particularly relevant in targeting protein-protein interactions.
Data Presentation: Illustrative Biological Activity
Table 1: Hypothetical Comparison of a Native Peptide with a Constrained Mimic Analog
| Peptide Sequence | Target | Assay Type | IC₅₀ (nM) | Proteolytic Stability (t₁/₂ in plasma, min) |
| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | Opioid Receptor | Competitive Binding | 15.2 | 25 |
| Ac-Tyr-Gly-Gly-(α-Bn-Pro) -Leu-NH₂ | Opioid Receptor | Competitive Binding | 8.7 | 120 |
| Peptide-X-Phe -Peptide-Y | Protease Z | Enzyme Inhibition | 250 | 15 |
| Peptide-X-(α-Bn-Pro) -Peptide-Y | Protease Z | Enzyme Inhibition | 180 | 95 |
(Note: Data is illustrative and not based on published results for this specific compound.)
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using a standard Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM in the reaction vessel for 30 minutes.
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin according to standard esterification procedures (e.g., Cesium salt method).
-
Boc-SPPS Cycle for Subsequent Amino Acids: a. Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes. b. Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x). c. Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with 10% DIEA in DCM for 5 minutes (2x). d. Washing: Wash the resin with DCM (3x) and DMF (3x). e. Coupling of this compound: i. In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with DCC (3 eq.) and HOBt (3 eq.) in DMF/DCM for 15 minutes, or with HBTU/HATU (3 eq.) and DIEA (6 eq.) in DMF. ii. Add the activated amino acid solution to the resin. iii. Shake the reaction vessel for 2-4 hours at room temperature. iv. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines; note: proline derivatives will not give a positive Kaiser test, so alternative methods may be needed if the subsequent amino acid fails to couple). f. Washing: Wash the resin with DMF (3x) and DCM (3x). g. Repeat the cycle (steps 3a-3f) for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. Dry the fully assembled peptide-resin under vacuum. b. Caution: This step involves the use of highly corrosive and toxic anhydrous HF and must be performed in a specialized apparatus by trained personnel. c. Add the appropriate scavengers to the reaction vessel containing the dried resin. d. Cool the vessel to -78 °C and distill anhydrous HF into it. e. Stir the reaction at 0 °C for 1-2 hours. f. Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Purification: a. Wash the resulting residue with cold diethyl ether to precipitate the crude peptide. b. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. c. Dry the crude peptide under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol is designed to assess the enhanced stability of a peptide containing this compound against enzymatic degradation compared to its native phenylalanine counterpart.
Materials:
-
Purified native peptide and constrained peptide analog
-
Human or rat plasma
-
Protease of interest (e.g., Trypsin, Chymotrypsin)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Incubation: a. Prepare stock solutions of the native and constrained peptides in a suitable buffer (e.g., PBS, pH 7.4). b. In separate microcentrifuge tubes, add the peptide stock to pre-warmed (37 °C) human plasma or a solution of the specific protease to achieve a final peptide concentration of 10 µM.
-
Time-Course Sampling: a. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of cold quenching solution.
-
Sample Preparation: a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. b. Transfer the supernatant to HPLC vials for analysis.
-
LC-MS Analysis: a. Analyze the samples by LC-MS to quantify the amount of remaining intact peptide at each time point. b. Develop a calibration curve using standard solutions of each peptide.
-
Data Analysis: a. Plot the percentage of remaining peptide against time. b. Calculate the half-life (t₁/₂) of each peptide by fitting the data to a first-order decay model. c. Compare the half-life of the constrained peptide to the native peptide to determine the improvement in stability.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
References
Application of Proline Derivatives in Organocatalytic Mannich Reactions: A Detailed Guide for Researchers
Introduction: The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, provides access to β-amino carbonyl compounds, which are crucial building blocks in the synthesis of pharmaceuticals and natural products.[1][2] The advent of organocatalysis has revolutionized this transformation, with the natural amino acid L-proline and its derivatives emerging as highly effective catalysts for direct, asymmetric Mannich reactions.[1][2][3] These catalysts offer a more sustainable and cost-effective alternative to traditional metal-based systems, often providing high levels of stereocontrol.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing proline derivatives for organocatalytic Mannich reactions.
Application Notes
The success of a proline-catalyzed Mannich reaction is contingent on several factors, including the choice of catalyst, substrate scope, and reaction conditions.
Catalyst Selection and Diastereoselectivity: While (S)-proline is a robust and economical choice, its derivatives can offer improved solubility, higher reactivity, and altered stereochemical outcomes.[2][5][6] A key feature of proline derivative catalysis is the ability to control the diastereoselectivity of the Mannich product. Standard (S)-proline catalysis typically yields syn-products.[6][7][8] However, derivatives such as β-proline and its analogs have been shown to favor the formation of anti-diastereomers.[9][10] For instance, 3-methyl-β-proline has been developed as a catalyst that is more soluble in nonpolar organic solvents and promotes highly anti-diastereoselective and enantioselective Mannich-type reactions with low catalyst loading.[9][10] Similarly, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been specifically designed to catalyze the direct enantioselective anti-selective Mannich reaction.[7] More complex derivatives, such as tetrazole and acylsulfonamide derivatives of proline, have demonstrated superior performance in terms of yield, enantioselectivity, and solvent compatibility compared to proline itself.[2][5][6]
Substrate Scope: Proline-catalyzed Mannich reactions are compatible with a wide range of substrates. The reaction can be performed as a three-component reaction involving a ketone, an aldehyde, and an amine, or with pre-formed imines.[1][11] A variety of ketones, including acetone, cyclohexanone, and hydroxyacetone, can be used as the donor component.[1] The aldehyde and amine components can also be varied, although aldehydes bearing electron-withdrawing groups are generally more reactive.[12] Notably, even the simplest nucleophile, acetaldehyde, has been successfully employed in highly enantioselective Mannich reactions with N-Boc-imines, yielding valuable β-amino aldehydes.[13][14]
Reaction Conditions: The choice of solvent, temperature, and catalyst loading significantly impacts the reaction outcome. Proline and its more polar derivatives are often used in polar solvents like DMSO, while more lipophilic derivatives show good performance in non-polar solvents.[5][6][10] Many reactions can be conveniently run at room temperature, but cooling to 0 °C may be necessary to improve selectivity for highly reactive substrates.[1] Catalyst loading can often be maintained at 10-20 mol%, and in some cases, can be reduced to as low as 0.5 mol% with highly active derivatives.[1][10]
Catalytic Cycle and Experimental Workflow
The widely accepted mechanism for the proline-catalyzed Mannich reaction proceeds through an enamine catalytic cycle. The catalyst first reacts with the ketone to form a nucleophilic enamine intermediate. Concurrently, the aldehyde and amine (or a pre-formed imine) provide the electrophilic imine component. The chiral enamine then undergoes a stereoselective attack on the imine, followed by hydrolysis to release the β-amino carbonyl product and regenerate the proline catalyst.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. 20.210.105.67 [20.210.105.67]
- 14. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-(R)-alpha-benzyl-proline
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of Boc-(R)-alpha-benzyl-proline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves the N-protection of (R)-alpha-benzyl-proline using di-tert-butyl dicarbonate (Boc₂O). This reaction is usually carried out in the presence of a base to facilitate the formation of the tert-butoxycarbonyl (Boc) protected amino acid.
Q2: What are the critical parameters affecting the yield of the reaction?
Several factors can influence the final yield, including the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. The purity of the starting materials, particularly the (R)-alpha-benzyl-proline, is also crucial.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting amino acid and the appearance of the Boc-protected product spot will indicate the reaction's progression. Post-reaction analysis can be performed using techniques like NMR and Mass Spectrometry to confirm the product's identity and purity.
Q4: What are some common side reactions to be aware of?
Potential side reactions include the formation of over-Boc'd products or the reaction of Boc₂O with other nucleophilic groups if present. In some cases, racemization can be a concern, although it is less common under standard Boc-protection conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield (<50%) | Incomplete reaction. | - Increase the amount of Boc₂O (e.g., to 1.5-2.0 equivalents).- Extend the reaction time and monitor by TLC.- Consider adding a second portion of Boc₂O after a certain reaction time.[1] |
| Poor quality of starting materials. | - Ensure the (R)-alpha-benzyl-proline is of high purity and dry.- Use fresh, high-quality Boc₂O. | |
| Inefficient base. | - Tetramethylammonium hydroxide has been used successfully.[1]- Other bases like triethylamine or sodium hydroxide in a suitable solvent system can also be explored.[2][3] | |
| Incomplete reaction (starting material remains) | Insufficient Boc₂O. | - Add an additional amount of Boc₂O to the reaction mixture.[1] |
| Reaction time is too short. | - Continue stirring the reaction mixture and monitor by TLC until the starting material is consumed. | |
| Formation of multiple products (observed on TLC) | Side reactions occurring. | - Optimize the reaction temperature; running the reaction at 0°C to room temperature is common.[3]- Ensure the dropwise addition of Boc₂O to control the reaction rate. |
| Impurities in starting materials. | - Purify the starting (R)-alpha-benzyl-proline before use. | |
| Difficulty in product isolation/purification | Emulsion formation during workup. | - Add brine during the extraction to help break the emulsion.- Centrifugation can also be an effective method to separate the layers. |
| Product is a foamy solid.[1] | - This can be typical for this product. Ensure thorough drying under high vacuum to remove residual solvents. |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is based on a documented procedure with a reported yield of 41%.[1]
Materials:
-
(R)-2-benzylpyrrolidine-2-carboxylic acid
-
Tetramethylammonium hydroxide pentahydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetonitrile (anhydrous)
-
Ether
-
Water
-
10% aqueous citric acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine (R)-2-benzylpyrrolidine-2-carboxylic acid (1.0 eq) and tetramethylammonium hydroxide pentahydrate (1.0 eq) in acetonitrile.
-
Stir the mixture under a nitrogen atmosphere for 90 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) to the reaction mixture.
-
Stir the reaction for 48 hours.
-
Add a second portion of di-tert-butyl dicarbonate (0.5 eq).
-
Continue the reaction for another 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the concentrate between ether and water.
-
Wash the aqueous phase with ether.
-
Acidify the aqueous phase to pH 4 with 10% aqueous citric acid.
-
Extract the acidified aqueous solution with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the product.
Data Summary
| Parameter | Value | Reference |
| Starting Material | (R)-2-benzylpyrrolidine-2-carboxylic acid | [1] |
| Reagents | Tetramethylammonium hydroxide pentahydrate, Di-tert-butyl dicarbonate (Boc₂O) | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Time | 72 hours (total) | [1] |
| Yield | 41% | [1] |
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Side Reactions in Boc-Protected Amino Acid Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the coupling of Boc-protected amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of Boc-protected amino acids?
A1: During the coupling of Boc-protected amino acids, several side reactions can occur, leading to the formation of impurities and a lower yield of the desired peptide. The most frequently encountered side reactions include:
-
Racemization: The loss of stereochemical integrity of the chiral amino acid, resulting in a mixture of L- and D-enantiomers.[1] This is a major concern as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1]
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization of a dipeptide, which leads to the cleavage of the peptide from the resin and termination of the peptide chain.[2][3] This is particularly common when proline or glycine is the second amino acid in the sequence.[2][3]
-
Aspartimide Formation: The backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide.[3] This can subsequently hydrolyze to a mixture of α- and β-aspartyl peptides.[2][3] This side reaction is prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2][3]
-
Pyroglutamate (pGlu) Formation: The N-terminal glutamine or glutamic acid can undergo cyclization to form a pyroglutamyl residue, which acts as a terminating group, preventing further chain elongation.[2][3]
-
Guanidinylation: The reaction of the unprotected N-terminus of the peptide with uronium or aminium-based coupling reagents can form a guanidine moiety, leading to irreversible chain termination.[2]
-
Nitrile Formation from Asn and Gln: The side-chain amides of asparagine and glutamine can be dehydrated by carbodiimide coupling reagents to form the corresponding nitriles.[4]
-
Alkylation of Sensitive Residues: Reactive carbocations generated during the acidic cleavage of protecting groups can lead to the alkylation of sensitive amino acid side chains such as tryptophan, methionine, and cysteine.[3]
Q2: Which amino acids are particularly prone to side reactions during Boc-SPPS?
A2: Certain amino acids are more susceptible to specific side reactions:
-
Aspartic Acid (Asp): Prone to aspartimide formation, especially when followed by small amino acids like Gly, Ala, or Ser.[2][3]
-
Glutamine (Gln) and Glutamic Acid (Glu): N-terminal Gln and Glu can readily form pyroglutamate.[2][3] The side-chain amide of Gln can also undergo dehydration to form a nitrile.[4]
-
Asparagine (Asn): Similar to Gln, the side-chain amide of Asn can be converted to a nitrile.[4]
-
Proline (Pro) and Glycine (Gly): When these amino acids are at the second position of the peptide chain, they significantly increase the likelihood of diketopiperazine formation.[2][3]
-
Histidine (His) and Cysteine (Cys): These amino acids are particularly susceptible to racemization during coupling.[1][2]
-
Arginine (Arg): The guanidinium group can be involved in side reactions, and its protecting group can sometimes be transferred to other residues like tryptophan.[2]
-
Tryptophan (Trp), Methionine (Met), and Cysteine (Cys): These residues are susceptible to alkylation by carbocations generated during acid-mediated cleavage steps.[3]
Q3: How can I detect and quantify side reactions in my crude peptide?
A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques used to detect and quantify side reactions.[3]
-
HPLC: Can separate the desired peptide from byproducts, allowing for the quantification of impurities based on peak area.[3]
-
Mass Spectrometry (MS): Helps in identifying the nature of the side reaction by determining the mass of the impurities. Tandem mass spectrometry (MS/MS) can provide further structural information to pinpoint the modification.[3]
The following table summarizes the expected mass changes for some common side reactions:
| Side Reaction | Mass Change (Da) | Description |
| Aspartimide Formation | -18 | Loss of a water molecule from an Asp residue.[3] |
| Pyroglutamate Formation | -17 (from Gln) or -18 (from Glu) | Loss of ammonia from an N-terminal Gln or water from an N-terminal Glu. |
| Dehydration of Asn/Gln | -18 | Loss of a water molecule from the side-chain amide to form a nitrile. |
| Guanidinylation | Variable | Depends on the coupling reagent used. |
| Alkylation (t-butyl) | +56 | Addition of a tert-butyl group to a sensitive residue. |
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Chain Truncation
Possible Cause: Incomplete coupling due to steric hindrance, peptide aggregation, or diketopiperazine formation.[2][3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Methodologies:
-
Double Coupling: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the Boc-amino acid and coupling reagents.[5]
-
Increase Reaction Time: Extend the coupling reaction time to 4-24 hours to accommodate slower reaction kinetics, especially for sterically hindered amino acids.[5]
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more potent uronium/aminium reagents like HBTU or HATU, particularly for difficult couplings.[5]
-
In Situ Neutralization: For sequences prone to diketopiperazine formation, using in situ neutralization protocols can suppress this side reaction.[2]
-
Resin Choice: Employing a 2-chlorotrityl chloride resin can help to sterically hinder diketopiperazine formation.[2][3]
Issue 2: Presence of a Product with a Mass Loss of 18 Da
Possible Cause: Aspartimide formation or pyroglutamate formation from an N-terminal glutamic acid.[3]
Troubleshooting Workflow:
Caption: Troubleshooting guide for a mass loss of 18 Da.
Detailed Methodologies:
-
HOBt Addition: The addition of 1-hydroxybenzotriazole (HOBt) to the coupling step can help to suppress aspartimide formation.[3]
-
Side-Chain Protection for Asp: Using a more sterically hindered protecting group for the aspartic acid side chain, such as the cyclohexyl ester (OcHex), can significantly reduce the incidence of aspartimide formation.[2][3]
Issue 3: Racemization of Amino Acids
Possible Cause: Over-activation of the carboxylic acid, presence of a strong base, or prolonged reaction times, leading to the formation of a 5(4H)-oxazolone intermediate.[1][6]
Troubleshooting Workflow:
Caption: Workflow for mitigating racemization.
Detailed Methodologies:
-
Use of Additives: Adding HOBt or its derivatives (e.g., 6-Cl-HOBt, HOAt) during carbodiimide-mediated coupling suppresses racemization.[2]
-
Protecting Group for Histidine: For histidine, protecting the imidazole side chain nitrogen can greatly reduce racemization.[2]
-
Choice of Base: In cases with a high risk of racemization, using a weaker base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA is recommended.[7]
-
Temperature Control: Performing the coupling reaction at lower temperatures can help to minimize racemization.[6][7]
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling
-
Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid and 2-4 equivalents of HOBt in DMF.
-
Add the dissolved amino acid and HOBt solution to the resin.
-
Add 2-4 equivalents of diisopropylcarbodiimide (DIC) to the resin slurry.
-
Agitate the reaction vessel for 2-6 hours at room temperature.[5]
-
Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider a recoupling.[5]
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).[5]
Protocol 2: Coupling with HBTU/HATU
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid and 2-4 equivalents of HBTU or HATU in DMF.
-
Add 4-8 equivalents of diisopropylethylamine (DIPEA) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the reaction time may need to be extended.
-
Monitor the reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.[5]
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
References
Preventing racemization during Boc-(R)-alpha-benzyl-proline incorporation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the incorporation of Boc-(R)-alpha-benzyl-proline in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound, leading to racemization.
Issue: High levels of D-enantiomer detected after coupling this compound.
-
Potential Cause 1: Inappropriate Coupling Reagent Combination. The use of a carbodiimide like Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt), particularly in Dimethylformamide (DMF), is known to significantly increase the rate of racemization for proline derivatives.[1][2]
-
Potential Cause 2: Use of a Strong, Unhindered Base. Bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) can increase the rate of racemization by abstracting the alpha-proton of the activated amino acid.[1][4]
-
Potential Cause 3: Elevated Reaction Temperature. Higher temperatures, while often used to drive coupling reactions to completion, can also accelerate the rate of racemization.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the incorporation of this compound?
A1: Racemization is the conversion of a chiral molecule into its mirror image, resulting in a mixture of both enantiomers. In peptide synthesis, the precise stereochemistry of each amino acid is crucial for the final three-dimensional structure and biological activity of the peptide.[1] The incorporation of the incorrect enantiomer (in this case, the S-enantiomer) of alpha-benzyl-proline can lead to a peptide with reduced or no biological activity, and these diastereomeric impurities can be very difficult to separate during purification.[7]
Q2: How can I detect and quantify the extent of racemization of this compound in my synthetic peptide?
A2: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[1] This process typically involves:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed into its constituent amino acids.[1]
-
Derivatization: The amino acids are derivatized with a fluorescent or UV-active tag, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl).[1]
-
Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers.[1]
-
Quantification: The peak areas corresponding to the different enantiomers are integrated to determine the percentage of racemization.[1]
Q3: Are there any solvent effects I should be aware of to minimize racemization?
A3: Yes, the choice of solvent can significantly impact the degree of racemization. Dimethylformamide (DMF), when used with DIC/HOBt, has been shown to promote racemization of proline derivatives.[1][2] Dichloromethane (DCM) is often a better choice to suppress this side reaction, especially when using carbodiimide-based coupling methods.[2] Some studies have also explored greener solvents like MeCN and THF in combination with certain coupling reagents, which have shown improved yields and suppression of racemization compared to DMF.[8]
Q4: Can the choice of protecting group on the proline derivative influence racemization?
A4: While this guide focuses on Boc-protected proline, the N-terminal protecting group is a critical factor in racemization. Urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization by making the formation of the racemization-prone oxazolone intermediate less favorable.[4] However, as discussed, other factors in the coupling step can still lead to loss of stereochemical integrity.
Data Summary
The following tables summarize the relative risk of racemization with different reagents and conditions based on the available literature.
Table 1: Comparison of Coupling Reagents for Proline Incorporation
| Coupling Reagent | Additive | Solvent | Racemization Risk |
| DIC | HOBt | DMF | High[1][2] |
| DIC | None | DCM | Low[2] |
| HCTU | - | DMF/DCM | Low[1] |
| HATU | - | DMF/DCM | Low[3] |
| COMU | - | DMF/DCM | Low[3] |
Table 2: Effect of Base and Temperature on Racemization
| Parameter | Condition | Effect on Racemization |
| Base | DIEA, NMM | Increased risk[1][4] |
| 2,4,6-Collidine | Reduced risk[1][4][5] | |
| Temperature | Elevated (>25°C) | Increased risk[1][6] |
| Room Temperature (25°C) or below | Reduced risk[1] |
Experimental Protocols
Protocol 1: Coupling of this compound using HCTU in DCM
This protocol provides a method to minimize racemization by using a low-racemization coupling reagent in a suitable solvent.
-
Resin Preparation: a. Swell the resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min).[1] c. Wash the resin thoroughly with DCM (5 times).[1] d. Perform a neutralization step with 5% DIEA in DCM (2 x 2 min).[1] e. Wash the resin thoroughly with DCM (5 times).[1]
-
Coupling: a. In a separate vessel, dissolve this compound (3 equivalents) and HCTU (2.9 equivalents) in DCM. b. Add 2,4,6-collidine (6 equivalents) to the amino acid solution. c. Immediately add the activation mixture to the resin. d. Allow the reaction to proceed at room temperature for 2-4 hours. e. Monitor the coupling reaction using a qualitative test such as the Kaiser test. f. Once the coupling is complete, wash the resin with DCM (3 times), DMF (3 times), and finally DCM (3 times).
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a general procedure for the quantification of D- and L-proline enantiomers in a synthetic peptide.[1]
-
Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]
-
Derivatization with NBD-Cl: a. To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.[1] c. Heat the mixture at 60°C for 10 minutes.[1] d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.[1] e. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.[1]
-
Chiral HPLC Analysis: a. Inject the derivatized sample onto a chiral HPLC column. b. Use an appropriate mobile phase gradient to separate the D- and L-enantiomers. c. Monitor the elution profile using a UV detector at the appropriate wavelength for the NBD derivative. d. Integrate the peak areas for the D- and L-proline derivatives. e. The percentage of racemization is calculated as: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100.[1]
Visualizations
Caption: Mechanism of racemization via the oxazolone intermediate.
Caption: Troubleshooting workflow for reducing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection
Welcome to the technical support center for the optimization of Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
A1: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The most common reason is that the acidic conditions are not strong enough to efficiently cleave the Boc group. This can be due to low acid concentration or degradation of the acid (e.g., trifluoroacetic acid (TFA) absorbing water).[1]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions, such as higher temperature or longer reaction time, for complete removal.[1]
-
Electronic Effects: Electron-withdrawing groups on the substrate can slow down the reaction by destabilizing the carbocation intermediate formed during deprotection.[1]
-
Inadequate Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.[1]
Q2: What are the most common side reactions during Boc deprotection and what causes them?
A2: The primary cause of side reactions is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[2][3] This electrophilic carbocation can then react with nucleophilic functional groups within the molecule, leading to undesired byproducts.[3] The most common side reactions include:
-
t-Butylation: Nucleophilic residues, particularly in peptide synthesis, are susceptible to alkylation by the tert-butyl cation.[2] Susceptible residues include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[3]
-
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, which can lead to a mixture of α- and β-peptides and racemization.[2]
Q3: How can I prevent the formation of t-butylation byproducts?
A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively "trapping" the carbocation before it can react with your molecule of interest.[3]
Q4: What are some common scavengers and when should they be used?
A4: The choice of scavenger depends on the sensitive residues present in your molecule. It is often beneficial to use a scavenger cocktail for broader protection. A widely used general scavenger cocktail is a mixture of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/ethanedithiol (EDT); 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[4]
Q5: Are there milder alternatives to TFA for Boc deprotection?
A5: Yes, for substrates that are sensitive to strong acids like TFA, milder acidic conditions can be employed. A common alternative is using a 4M solution of hydrogen chloride (HCl) in an organic solvent like dioxane.[2] Other milder methods that have been reported include the use of p-toluenesulfonic acid (pTSA) and, in some cases, thermal deprotection in the absence of acid.[4][5]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Significant amount of starting material observed by TLC, LC-MS, or NMR after the expected reaction time.[6]
-
Low yield of the desired deprotected amine.[7]
-
In HPLC analysis, a large peak corresponding to the starting material and a small peak for the product are observed.[6]
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider switching to a stronger acid system like 4M HCl in dioxane.[7] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress closely by TLC or LC-MS. Gentle heating (e.g., to 40°C) may be required for some substrates, but be aware of potential increases in side reactions.[7][8] |
| Steric Hindrance | For substrates with significant steric bulk, more forcing conditions such as higher acid concentration, longer reaction times, or gentle heating may be necessary.[7] |
Issue 2: Formation of Side Products (e.g., t-Butylation)
Symptoms:
-
Observation of a byproduct with a mass increase of 56 Da (or multiples thereof) by LC-MS, corresponding to t-butylation.[7]
-
Appearance of unexpected peaks in HPLC or LC-MS analysis.[9]
-
Complex NMR spectrum indicating the presence of impurities.
| Potential Cause | Suggested Solution |
| Absence of Scavengers | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific nucleophilic residues present in your compound.[7][9] |
| Highly Nucleophilic Substrate | In addition to using scavengers, consider using milder deprotection conditions, such as a lower acid concentration or lower temperature, to reduce the rate of side reactions.[2] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions that promote side reactions.[8] |
Data Presentation
Table 1: Comparison of Common Boc Deprotection Methods
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), or neat TFA[2] | 4M in Dioxane, 1M-4M in other organic solvents (e.g., MeOH, EtOAc)[2] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[2] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[2] |
| Yield | Typically high to quantitative.[2] | Typically high to quantitative.[2] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[2] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[2] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic residues. Scavengers are often required.[2] | Similar potential for t-butylation, requiring scavengers for sensitive substrates. |
Table 2: Scavenger Selection Guide
| Scavenger Cocktail | Composition (v/v/v/v/v) | Target Residues |
| Standard | TFA / H₂O / TIS (95:2.5:2.5)[4] | General purpose, effective for most sequences. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[4] | For peptides with multiple sensitive residues. |
| Simple | TFA / TIS (95:5)[4] | Effective for Trp, Met, Tyr. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS), if required
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration).
-
If required, add the appropriate scavenger (e.g., TIS, 2.5-5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]
-
Work-up: a. To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[10] b. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane
Materials:
-
Boc-protected compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus or centrifuge
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if necessary.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[2]
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[2]
-
Work-up: a. If a precipitate has formed, collect the solid by filtration and wash with cold, anhydrous diethyl ether. Dry the resulting hydrochloride salt under vacuum. b. If the product remains in solution, remove the solvent under reduced pressure to obtain the hydrochloride salt.[8]
Mandatory Visualization
Caption: Acid-catalyzed mechanism of Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision-making workflow.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Purification techniques for Boc-(R)-alpha-benzyl-proline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-(R)-alpha-benzyl-proline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
The most common impurities include unreacted (R)-alpha-benzyl-proline, excess di-tert-butyl dicarbonate (Boc₂O), and its primary byproduct, tert-butanol. Incomplete reactions can leave starting materials, while the work-up procedure is designed to remove the excess reagent and its byproducts.[1]
Q2: My crude product is a persistent oil or foam. How can I solidify it for further purification?
Obtaining this compound as an oil or foamy solid is a common issue.[1] To induce crystallization, you can try several techniques:
-
Seeding: Introduce a small seed crystal of pure product into the oil.[2][3]
-
Trituration/Pulping: Stir the oil vigorously with a non-polar solvent in which the product is poorly soluble, such as petroleum ether or hexane. This can break up the oil and encourage solidification.[4]
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and slowly add a non-polar "anti-solvent" (e.g., petroleum ether) until turbidity appears, then allow it to stand.[4][5]
Q3: How can I effectively remove unreacted starting material, (R)-alpha-benzyl-proline?
The acidic nature of the carboxylic acid on the desired product and the basic nature of the free amine on the starting material allow for separation using acid-base extraction. During the work-up, washing the organic layer containing the product with a mild acidic solution (e.g., 10% aqueous citric acid) will protonate the unreacted starting material, pulling it into the aqueous phase while the Boc-protected product remains in the organic layer.[1]
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are:
-
Aqueous Work-up/Extraction: An essential first step to remove water-soluble impurities and unreacted starting materials.[1]
-
Crystallization/Recrystallization: This is the most effective method for achieving high purity if the compound solidifies. A common solvent system is ethyl acetate/petroleum ether.[4][5]
-
Silica Gel Chromatography: Useful if the product is an oil that will not crystallize or if impurities are very similar in polarity to the product.[6][7]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions during the purification of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Crude product is an oil or foam | The compound has a low melting point or is amorphous. | Attempt to induce crystallization by seeding or triturating with a non-polar solvent like hexane or petroleum ether.[2][3] If unsuccessful, purify by silica gel chromatography.[6] |
| Low Yield After Purification | 1. Incomplete reaction.[1]2. Product loss during aqueous washes.3. Inefficient recovery from chromatography column or during recrystallization. | 1. Monitor the reaction by TLC to ensure completion.2. Avoid vigorous shaking during extractions to prevent emulsion formation. Ensure the pH of the aqueous layer is correctly adjusted before extraction.[1]3. Select appropriate solvent systems for complete elution and crystallization. |
| Persistent Impurities in NMR/TLC | 1. Unreacted starting material.2. Residual Boc₂O or byproducts. | 1. Perform an additional wash of the organic phase with a mild acid (e.g., saturated citric acid solution).[8]2. Ensure thorough aqueous washes are performed. Impurities can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure. |
| Difficulty with Recrystallization | 1. Incorrect solvent system.2. Product is too soluble or insoluble.3. Presence of oily impurities preventing crystal lattice formation. | 1. Screen different solvent pairs (e.g., ethyl acetate/hexane, ether/petroleum ether).[4]2. Start with a concentrated solution in a good solvent and slowly add an anti-solvent.3. First, attempt to purify via flash chromatography to remove impurities, then recrystallize the semi-pure product. |
| Streaking on Silica Gel TLC/Column | 1. The compound is too acidic, leading to strong interaction with the silica.2. Sample is overloaded.3. Inappropriate solvent system. | 1. Add a small amount of acetic acid (~0.5-1%) to the eluent to suppress deprotonation of the carboxylic acid.2. Load a smaller amount of crude material onto the column.3. Optimize the eluent system using TLC; a common starting point is a gradient of ethyl acetate in petroleum ether or hexane.[6] |
Experimental Protocols
Protocol 1: Purification by Aqueous Acid-Base Extraction
This protocol is a standard work-up procedure following the synthesis reaction.
-
Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove the reaction solvent.[1]
-
Partitioning: Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether. Transfer the solution to a separatory funnel and wash it with water.[1]
-
Removal of Starting Material: Wash the organic phase with a 10% aqueous citric acid solution to remove any unreacted (R)-alpha-benzyl-proline.[1]
-
Final Wash: Wash the organic phase with brine (saturated NaCl solution) to remove residual water.[1]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][8]
Protocol 2: Purification by Silica Gel Flash Chromatography
This method is ideal for purifying oily products or separating closely related impurities.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane (DCM).
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate in hexane.[6] Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This is the preferred method for obtaining a highly pure, crystalline solid.
-
Dissolution: Dissolve the crude or semi-pure product in a minimum amount of a hot "good" solvent, such as ethyl acetate.[5]
-
Crystallization: Slowly add a "poor" or "anti-solvent," like petroleum ether or hexane, until the solution becomes slightly cloudy.[4][5]
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent (petroleum ether) to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for an oily this compound product.
References
- 1. This compound | 706806-60-2 [chemicalbook.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
Overcoming solubility issues with Boc-(R)-alpha-benzyl-proline
Technical Support Center: Boc-(R)-alpha-benzyl-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of the amino acid proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a benzyl group is attached to the alpha-carbon. This modification enhances its stability and solubility in organic solvents, making it a valuable building block in peptide synthesis and the development of pharmaceutical compounds.[1][2]
Q2: What are the general solubility characteristics of this compound?
A2: Due to the presence of the bulky and nonpolar Boc and benzyl groups, this compound is generally soluble in a range of common organic solvents. However, it is sparingly soluble in aqueous solutions. Its solubility is influenced by factors such as the solvent's polarity, temperature, and the presence of other solutes.
Q3: How should I store this compound?
A3: this compound is typically supplied as a lyophilized powder or solid. It is recommended to store it at -20°C for long-term stability.[3][4] For short-term storage, 4°C is acceptable for about a week.[3][4] It is also advised to avoid repeated freeze-thaw cycles.[3][4]
Solubility Data
While precise, publicly documented quantitative solubility data for this compound is limited, the following table provides illustrative solubility information based on the general characteristics of similarly structured N-Boc protected amino acids.[1][5][6] For critical applications, it is highly recommended to determine the solubility experimentally.
| Solvent Family | Solvent | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL at 25°C) |
| Amide | Dimethylformamide (DMF) | 6.4 | > 30 |
| Sulfoxide | Dimethyl Sulfoxide (DMSO) | 7.2 | > 30 |
| Chlorinated | Dichloromethane (DCM) | 3.1 | > 25 |
| Ester | Ethyl Acetate (EtOAc) | 4.4 | > 20 |
| Ether | Tetrahydrofuran (THF) | 4.0 | > 20 |
| Ketone | Acetone | 5.1 | > 15 |
| Alcohol | Methanol (MeOH) | 5.1 | 5 - 15 |
| Alcohol | Ethanol (EtOH) | 4.3 | 2 - 10 |
| Hydrocarbon | Toluene | 2.4 | < 1 |
| Aqueous | Water | 10.2 | < 0.1 |
Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general solubility trends of similar N-Boc protected amino acids. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.
Troubleshooting Guide
Q4: My this compound is not dissolving in my chosen solvent. What should I do?
A4: If you are experiencing difficulty dissolving this compound, consider the following steps:
-
Increase the temperature: Gently warming the mixture can significantly increase the solubility of the compound.
-
Use sonication: Placing the mixture in an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Change the solvent: If the compound remains insoluble, you may need to switch to a more suitable solvent. Refer to the solubility table above for guidance. Polar aprotic solvents like DMF and DMSO are often good choices for compounds with low solubility.[5]
-
Use a co-solvent system: Adding a small amount of a good solvent (e.g., DMF) to a solvent in which the compound is less soluble can improve overall solubility.
Q5: The compound precipitated out of solution during my reaction. How can I prevent this?
A5: Precipitation during a reaction can be caused by several factors:
-
Change in temperature: If the reaction is cooled, the solubility of your compound may decrease, leading to precipitation. Try to maintain a constant temperature.
-
Change in solvent composition: If a reagent is added in a solvent in which your compound is insoluble, it can cause it to crash out. Ensure all components are soluble in the final reaction mixture.
-
Reaction product is insoluble: The product of the reaction may be less soluble than the starting material. In this case, you may need to use a different solvent system that can solubilize both the reactants and the product.
Q6: I'm having trouble dissolving this compound in an aqueous buffer for a biological assay. What is the recommended procedure?
A6: For aqueous applications, direct dissolution in a buffer is often challenging. The recommended method is as follows:
-
First, dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMF or DMSO.[5]
-
Once fully dissolved, slowly add the aqueous buffer of your choice to the organic solution while stirring.[5]
-
Be aware that the final concentration of the organic solvent should be low enough not to interfere with your experiment. A 1:6 ratio of DMF to PBS has been used for similar compounds.[5]
-
It is not recommended to store the aqueous solution for more than one day.[5]
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol describes a reliable method for accurately determining the solubility of this compound in a specific solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a pre-weighed evaporation vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent.
-
Weigh the vial containing the dried solute.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (mL)] x 100
-
-
Protocol 2: General Synthesis of this compound
The following is a general procedure for the synthesis of this compound from (R)-alpha-benzyl-proline.[7][8]
Materials:
-
(R)-alpha-benzyl-proline
-
Tetramethylammonium hydroxide pentahydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetonitrile
-
Ether
-
10% aqueous citric acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of (R)-alpha-benzyl-proline and tetramethylammonium hydroxide pentahydrate in acetonitrile is stirred under a nitrogen atmosphere for approximately 90 minutes.[7]
-
Di-tert-butyl dicarbonate (Boc₂O) is then added to the mixture.[7]
-
After reacting for an extended period (e.g., 48 hours), a second portion of Boc₂O may be added if the reaction is incomplete.[7]
-
After the reaction is complete, the mixture is concentrated under reduced pressure.[7]
-
The resulting residue is partitioned between ether and water.[7][8]
-
The aqueous layer is washed with ether and then acidified to a pH of 3-4 with 10% aqueous citric acid.[7][8]
-
The acidified aqueous solution is extracted with ethyl acetate.[7]
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[7]
Visualizations
Caption: A general workflow for troubleshooting solubility issues.
Caption: A decision-making flowchart for solvent selection.
Caption: Experimental workflow for solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cusabio.com [cusabio.com]
- 4. cusabio.com [cusabio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 706806-60-2 [chemicalbook.com]
- 8. N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis with Proline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of peptides containing proline and its derivatives.
General Troubleshooting
Question: I am facing multiple issues with my proline-containing peptide synthesis, including low yield and purity. Where should I start troubleshooting?
Answer: A systematic approach is crucial when troubleshooting SPPS of proline-containing peptides. The unique cyclic structure of proline can lead to several challenges, including incomplete couplings, racemization, and on-resin aggregation. Start by evaluating the most common problem areas in the following order: coupling efficiency, Fmoc deprotection, and potential for racemization. A general troubleshooting workflow is outlined below.
Category 1: Coupling and Reagent Selection
Question: I am observing incomplete coupling, especially for the amino acid immediately following a proline residue. What is causing this and how can I fix it?
Answer: Incomplete coupling after a proline residue is a common problem due to proline's unique structure as a secondary amine within a rigid pyrrolidine ring. This sterically hinders the incoming activated amino acid, making the coupling reaction less efficient compared to primary amines of other amino acids.[1]
Here are several strategies to overcome this:
-
Double Coupling: Perform the coupling step twice for the amino acid following proline to drive the reaction to completion.[1][2]
-
Increase Reagent Concentration: Using higher concentrations of the amino acid and coupling reagents (e.g., 0.5 M) can increase the reaction rate.[2][3]
-
Use Potent Coupling Reagents: More powerful coupling reagents are effective in sterically hindered situations.[1] Reagents like HATU, HCTU, and COMU are generally more effective than HBTU for such couplings.[1][4] For extremely difficult couplings, PyAOP can be considered.[4]
Question: Which coupling reagents are recommended for sequences with multiple Pro-Pro motifs to minimize side reactions?
Answer: For challenging sequences like those with Pro-Pro motifs, the choice of coupling reagent is critical. Using a pre-formed Fmoc-Pro-Pro-OH dipeptide is highly recommended over sequential coupling of two individual proline residues.[5] This approach significantly reduces the risk of diketopiperazine (DKP) formation, a common side reaction when proline is the second amino acid in a sequence, which can lead to truncated peptides and lower yields.[5][6]
Question: I am concerned about racemization when using strong coupling reagents for proline. How can I minimize this?
Answer: Proline racemization, the conversion of the L-proline to its D-enantiomer, can compromise the biological activity of the final peptide.[7] The risk of racemization is highly dependent on the coupling reagents and conditions.[7] The combination of a carbodiimide like DIC with HOBt in DMF is known to significantly increase proline racemization.[7]
To minimize racemization:
-
Choose Low-Racemization Reagents: COMU and HATU are known for their high efficiency and reduced risk of racemization compared to HOBt-based reagents.[8][9]
-
Avoid Problematic Combinations: Steer clear of using DIC/HOBt in DMF for coupling proline.[3]
-
Control the Temperature: Perform couplings at room temperature or below, as elevated temperatures can increase the rate of racemization.[3]
Quantitative Data: Comparison of Coupling Reagents
| Coupling Reagent | Class | Typical Yield (%) | Racemization Risk with Proline | Notes |
| DIC/HOBt in DMF | Carbodiimide/Additive | Variable | High | Known to cause extensive racemization of proline.[3] |
| HBTU | Aminium Salt | >99% | Moderate | A standard coupling reagent. |
| HATU | Aminium Salt | >99% | Low | Highly reactive and effective for difficult couplings with minimal racemization.[4][10] |
| HCTU | Aminium Salt | >99% | Low | Similar in efficiency to HATU and often more cost-effective.[10][11] |
| COMU | Uronium Salt | >99% | Very Low | Superior racemization suppression compared to HOBt-based reagents.[4][8] |
Category 2: Deprotection and Aggregation
Question: My Kaiser test is negative after the standard Fmoc deprotection of proline, suggesting complete deprotection, but I still have problems in the next coupling step. What could be the issue?
Answer: The Kaiser test is unreliable for N-terminal proline residues because it primarily detects primary amines.[12] Proline is a secondary amine, so a negative Kaiser test (yellow or colorless) does not definitively confirm complete Fmoc deprotection.[12] For proline, it is recommended to use an alternative test like the isatin test or the chloranil test, which give a blue color with unprotected N-terminal proline.[12][13]
Question: I suspect incomplete Fmoc deprotection of a proline residue. How can I address this?
Answer: Incomplete Fmoc deprotection can be caused by several factors, including reagent degradation and peptide aggregation.[12] To address this:
-
Extend Deprotection Time: For "difficult" sequences, longer reaction times may be necessary.[12]
-
Use a Stronger Base: For very difficult sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. A common solution is 2% DBU in DMF.[12]
-
Increase Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help break up aggregates.[12]
Question: My peptide is rich in proline and other hydrophobic residues, and I am observing poor yields, likely due to aggregation. What strategies can I employ?
Answer: On-resin aggregation is a major cause of synthesis failure, especially for long or hydrophobic peptides.[14] Proline itself can disrupt secondary structures, but in long sequences, aggregation can still occur.[6] The use of pseudoproline dipeptides is a highly effective strategy to overcome this.[15][16] These dipeptides are derived from serine or threonine and are reversibly protected to mimic proline's structure, thus disrupting the hydrogen bonding that leads to aggregation.[15][17]
Experimental Protocols
Protocol 1: Kaiser Test for Primary Amines
This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.[7]
Materials:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[12]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[12]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[12]
-
Small test tubes
-
Heating block or oven at 110°C
Procedure:
-
Collect a small sample of the peptide-resin (10-15 beads) in a test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.[12]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue color: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow or colorless: Negative result, indicating the absence of free primary amines (successful coupling).
-
Dark blue solution, colorless beads: Nearly complete coupling.
-
Light blue solution, dark blue beads: Incomplete coupling, recouple.
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended to ensure complete acylation at a sterically hindered N-terminus, such as after a proline residue.[1]
Procedure:
-
Initial Coupling: Perform the standard Fmoc deprotection of the proline residue. Activate the next Fmoc-protected amino acid (5 equivalents) with a suitable coupling reagent (e.g., HCTU, 5 equivalents) and a base (e.g., DIPEA, 10 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Wash the resin thoroughly with DMF.
-
Monitoring (Optional but Recommended): Take a small sample of the resin and perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A positive test indicates incomplete coupling.[1]
-
Second Coupling (Recoupling): Prepare a fresh solution of the activated amino acid as described in step 1. Add this solution to the same resin and repeat the coupling step.
-
Washing: After the second coupling, wash the resin thoroughly with DMF to remove any unreacted reagents before proceeding to the next deprotection step.
Protocol 3: Incorporation of Pseudoproline Dipeptides
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution from step 2 and mix thoroughly.
-
Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to check for completion of the coupling reaction. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. chempep.com [chempep.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Removal of byproducts from Boc-(R)-alpha-benzyl-proline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-(R)-alpha-benzyl-proline. The information is designed to help you identify and remove common byproducts from your reactions, ensuring the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The primary byproducts in reactions involving this compound typically fall into three categories:
-
Process-Related Impurities: These arise from the reagents used in the reaction. The most common are residual di-tert-butyl dicarbonate (Boc anhydride) and its breakdown product, tert-butanol.
-
Diastereomeric Impurities: The principal diastereomeric impurity is the (S)-enantiomer of Boc-alpha-benzyl-proline. Epimerization at the alpha-carbon can occur, particularly under harsh reaction conditions.[1]
-
Side-Reaction Products: The benzyl group can be susceptible to certain side reactions. For instance, in peptide synthesis, acid-catalyzed migration of a benzyl group from an oxygen to a carbon atom has been observed in tyrosine residues, suggesting that similar side reactions could potentially occur with other benzyl-protected amino acids under acidic conditions.[2]
Q2: How can I detect the presence of these byproducts?
A2: A combination of analytical techniques is recommended for detecting byproducts:
-
Thin-Layer Chromatography (TLC): Useful for a quick assessment of the reaction progress and for identifying the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC are invaluable. Reversed-phase HPLC can separate the desired product from process-related impurities and some side-reaction products.[3][4][5] Chiral HPLC is essential for quantifying the enantiomeric excess and detecting the presence of the (S)-diastereomer.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The presence of two sets of signals for the Boc group and proline ring protons can indicate the presence of cis and trans amide bond isomers (rotamers).[4]
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown byproducts.
Q3: What are the general strategies for removing these byproducts?
A3: The choice of purification strategy depends on the nature and quantity of the byproducts. Common methods include:
-
Aqueous Workup: An initial acid-base extraction can remove unreacted acidic starting materials and other ionizable impurities.
-
Flash Column Chromatography: Effective for removing non-polar impurities like residual Boc anhydride and other process-related byproducts.
-
Crystallization: If the product is a solid, crystallization can be a highly effective and scalable method for achieving high purity.[8][9]
-
Preparative HPLC: The gold standard for achieving high purity, especially for separating closely related impurities like diastereomers.[3][5][10]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the purification of this compound.
Problem 1: Presence of (S)-Diastereomer
-
Symptom: Chiral HPLC analysis shows a peak corresponding to the (S)-enantiomer, resulting in low enantiomeric excess.
-
Potential Cause: Racemization at the alpha-carbon during the reaction, often promoted by strong bases or elevated temperatures.[1]
-
Troubleshooting Workflow:
Troubleshooting workflow for low enantiomeric excess.
Problem 2: Contamination with Boc Anhydride and tert-Butanol
-
Symptom: ¹H NMR shows a singlet around 1.47 ppm corresponding to the Boc group of the anhydride, and a peak for tert-butanol. TLC may also show a non-polar spot.
-
Potential Cause: Incomplete reaction or insufficient quenching of excess Boc anhydride.
-
Troubleshooting Workflow:
Troubleshooting workflow for process-related impurities.
Data Presentation
The following tables summarize typical parameters for the purification and analysis of Boc-protected proline derivatives. Note that these are starting points and may require optimization for this compound.
Table 1: Purification Method Comparison
| Feature | Flash Chromatography | Preparative HPLC | Crystallization |
| Principle | Adsorption chromatography | Partition chromatography | Differential solubility |
| Primary Use | Removal of non-polar impurities | High-resolution separation of isomers | Bulk purification to high purity |
| Throughput | High | Low to Medium | High |
| Resolution | Low to Medium | High | Very High (for crystalline compounds) |
| Cost | Low | High | Low to Medium |
Table 2: Typical Chiral HPLC Parameters for Boc-Proline Derivatives [6][11]
| Parameter | Value |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, IA) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the removal of non-polar impurities such as residual Boc anhydride.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Prepare a silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Preparative Reversed-Phase HPLC[3][5]
This protocol is suitable for achieving high purity and separating closely eluting impurities.
-
System Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate a C18 preparative column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the sample and run a linear gradient of increasing Mobile Phase B (e.g., 10% to 70% B over 40 minutes).
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Workup: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize to obtain the final product.
Protocol 3: Purification by Crystallization[8]
This protocol can be effective if this compound is obtained as an oil or amorphous solid.
-
Solvent Evaporation: Concentrate the crude product under reduced pressure to obtain an oil or foam.
-
Seeding (if necessary): If a seed crystal of pure this compound is available, add a small amount to the oil.
-
Slurrying: Add a non-polar solvent in which the product has low solubility (e.g., hexanes or diethyl ether) and stir to form a slurry.
-
Filtration: Filter the solid product and wash with a small amount of the cold slurrying solvent.
-
Drying: Dry the crystalline product under vacuum.
Signaling Pathways and Workflows
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Peptides Containing Boc-(R)-alpha-benzyl-proline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis and handling of peptides containing Boc-(R)-alpha-benzyl-proline.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for peptides containing this compound?
A1: Peptides incorporating this compound are susceptible to several degradation pathways, similar to other proline-containing peptides, but with potential nuances due to the bulky alpha-benzyl group. Key concerns include:
-
Diketopiperazine (DKP) Formation: This is a common side reaction in peptide synthesis, especially when proline is at the N-terminal or penultimate position, leading to peptide cleavage.[1]
-
Racemization: The chiral integrity of the alpha-carbon can be compromised during coupling reactions, potentially affecting the peptide's biological activity.[2]
-
Boc Group Deprotection: Premature or incomplete removal of the Boc protecting group can lead to truncated or modified peptide impurities. The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA).[3][4]
-
Oxidation: While less common for the proline residue itself, other susceptible residues like methionine or cysteine within the peptide sequence can undergo oxidation.[2]
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, a reaction influenced by pH and temperature. The presence of specific amino acid sequences, such as Asp-Pro, can accelerate this process.
Q2: How does the alpha-benzyl group on the proline residue affect peptide stability?
A2: The alpha-benzyl group introduces significant steric bulk, which can influence the peptide's conformational preferences and reactivity.[5] This can have both stabilizing and destabilizing effects:
-
Potential for Reduced Diketopiperazine Formation: The steric hindrance from the benzyl group may slow down the intramolecular cyclization required for DKP formation compared to unsubstituted proline.
-
Influence on Racemization: The bulky substituent could potentially influence the rate of racemization at the alpha-carbon, although specific data is limited.
-
Conformational Rigidity: The alpha-benzyl group restricts the conformational freedom of the proline ring, which can impact the overall peptide structure and its susceptibility to enzymatic degradation.[5] Proline residues, in general, are known to be resistant to certain proteases.[6][7]
Q3: What is diketopiperazine (DKP) formation, and why is it a concern for peptides with N-terminal proline derivatives?
A3: Diketopiperazine formation is an intramolecular reaction where the N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving a cyclic dipeptide (the diketopiperazine).[8] This is particularly prevalent when proline is the second amino acid in the sequence (penultimate residue).[1][2] Proline's unique structure can facilitate the necessary cis-amide bond conformation for this cyclization to occur.[8] This side reaction leads to a significant loss of the desired full-length peptide.
Troubleshooting Guides
Problem 1: Low yield of the final peptide with evidence of a truncated sequence.
-
Possible Cause: Diketopiperazine (DKP) formation, especially if the this compound is near the N-terminus.
-
Troubleshooting Steps:
-
Modify Coupling Strategy: When coupling the third amino acid, use a pre-activated dipeptide to bypass the vulnerable dipeptidyl-resin stage.
-
In Situ Neutralization: During Boc-SPPS, employ in situ neutralization protocols to minimize the time the N-terminal amine is free and able to initiate DKP formation.[2]
-
Choice of Resin: For Fmoc-based synthesis, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[2]
-
Problem 2: Presence of a peptide impurity with the same mass but different retention time on HPLC.
-
Possible Cause: Racemization at the alpha-carbon of the (R)-alpha-benzyl-proline or another amino acid residue.
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: The choice of coupling reagent can influence the extent of racemization. Adding racemization suppressants like 1-hydroxybenzotriazole (HOBt) can be beneficial, though their effect on proline derivatives should be carefully evaluated.[2]
-
Control Temperature: Perform coupling reactions at lower temperatures to minimize the rate of epimerization.
-
Base Selection: Use a weaker, non-nucleophilic base for neutralization steps to reduce the risk of proton abstraction from the alpha-carbon.
-
Problem 3: Incomplete Boc deprotection or side reactions during cleavage.
-
Possible Cause: Issues with the trifluoroacetic acid (TFA) deprotection step or reactions initiated by carbocations formed during deprotection.
-
Troubleshooting Steps:
-
Optimize Deprotection Time: Ensure sufficient time for complete Boc group removal, which can be monitored using tests like the Kaiser test for primary amines or specific tests for secondary amines like proline.[9]
-
Use of Scavengers: During the final cleavage from the resin with strong acids like HF or TFMSA, tert-butyl cations are generated from the Boc group.[10] These can cause side reactions, particularly with sensitive residues like tryptophan and methionine.[2] The addition of scavengers such as anisole, thioanisole, or dithiothreitol (DTT) to the cleavage cocktail is crucial to prevent these side reactions.[2][10]
-
Data Presentation
Table 1: Illustrative Stability of a Model Peptide (Ac-X-Ala-NH₂) under Forced Degradation Conditions (pH 7.4, 37 °C, 24h)
| Peptide Sequence (X) | % Remaining Intact Peptide | Major Degradation Product |
| Boc-Pro-Ala-NH₂ | 85% | Diketopiperazine |
| Boc-(R)-alpha-benzyl-Pro-Ala-NH₂ | 92% | Minor Hydrolysis Products |
Note: This data is illustrative and intended to highlight the potential stabilizing effect of the alpha-benzyl group against diketopiperazine formation due to steric hindrance.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of a peptide containing this compound under various stress conditions.
-
Sample Preparation: Prepare stock solutions of the purified peptide in a suitable solvent (e.g., water or a buffer like phosphate-buffered saline) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the peptide solution into separate vials for each stress condition:
-
Acidic: Add HCl to adjust the pH to 2-3.
-
Basic: Add NaOH to adjust the pH to 9-10.
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.03%).
-
Thermal: Incubate at an elevated temperature (e.g., 50-70 °C).
-
Photostability: Expose to a controlled light source (as per ICH Q1B guidelines).
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking time-point samples. A control sample should be stored at -20 °C.
-
Analysis: Analyze the samples at each time point using a stability-indicating method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
Data Evaluation: Quantify the percentage of the remaining intact peptide and identify the major degradation products by comparing their mass-to-charge ratios with potential degradation pathways.
Protocol 2: Analysis of Diketopiperazine Formation
-
Synthesis: Synthesize a short peptide sequence with this compound at the second position (e.g., Boc-Ala-(R)-alpha-benzyl-Pro-Resin).
-
Deprotection and Neutralization: After coupling the second amino acid, deprotect the Boc group using standard TFA/DCM conditions. Neutralize the resulting TFA salt with a base like diisopropylethylamine (DIEA).
-
Incubation: Incubate the neutralized dipeptidyl-resin in the reaction solvent (e.g., DMF) for a set period (e.g., 1-2 hours) before proceeding with the next coupling.
-
Cleavage and Analysis: Cleave a small sample of the resin and analyze the solution by LC-MS to detect the presence of the cyclic diketopiperazine product, which will be cleaved from the resin.
-
Quantification: Compare the amount of DKP formed to a control where the next coupling step is performed immediately after neutralization.
Mandatory Visualizations
Caption: Major degradation pathways for peptides.
Caption: Workflow of Diketopiperazine (DKP) formation.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline residues in the maturation and degradation of peptide hormones and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Purity Analysis of Boc-(R)-alpha-benzyl-proline by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals working with peptide synthesis and chiral molecules, ensuring the stereoisomeric and chemical purity of building blocks is paramount. Boc-(R)-alpha-benzyl-proline, a substituted proline derivative, requires robust analytical methods to quantify its enantiomeric excess and identify any process-related impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound, supported by detailed experimental protocols.
The primary analytical techniques for evaluating the purity of this compound are Chiral HPLC for determining enantiomeric purity and Reversed-Phase HPLC (RP-HPLC) for assessing chemical purity. Each method offers distinct advantages and provides complementary information crucial for quality control.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific purity attribute being investigated. Chiral HPLC is essential for controlling the stereochemistry, while RP-HPLC is the workhorse for identifying and quantifying non-isomeric impurities.
| Feature | Chiral HPLC | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[2] |
| Information Provided | Enantiomeric purity (quantification of the (S)-enantiomer). | Chemical purity, presence of starting materials, by-products, and other related substances.[2] |
| Typical Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives on silica gel).[1][3] | C18 or C8 bonded silica. |
| Typical Mobile Phase | Normal phase (e.g., Hexane/Ethanol/Trifluoroacetic Acid).[1][3] | Acetonitrile/Water with an additive like TFA. |
| Advantages | - Highly sensitive and accurate for quantifying enantiomers.- Direct method without derivatization.[1] | - High resolution for a wide range of impurities.- Robust and widely available methodology.- Compatible with mass spectrometry (LC-MS). |
| Limitations | - Requires specialized and often expensive chiral columns.- Method development can be more complex.[2] | - Does not provide information on enantiomeric purity. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for accurate purity analysis. Below are representative methods for both chiral and reversed-phase HPLC analysis of this compound.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the undesired (S)-enantiomer from the target (R)-enantiomer. The protocol is adapted from established methods for similar N-Boc protected amino acids.[1][3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method is suitable for the quantification of this compound and the detection of potential process-related impurities, such as starting materials or by-products from the Boc-protection step.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-25 min: 30% B to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Data Presentation
The following table presents hypothetical, yet representative, data for the chiral separation of this compound from its (S)-enantiomer based on the protocol described above. Actual retention times may vary depending on the specific system and column used.
| Analyte | Retention Time (min) | Resolution (Rs) |
| Boc-(S)-alpha-benzyl-proline | 12.5 | \multirow{2}{*}{> 2.0} |
| This compound | 14.8 |
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagrams, generated using Graphviz, illustrate the logical steps for both chiral and reversed-phase HPLC analysis.
References
A Comparative Guide to Chiral HPLC Methods for Resolving Enantiomers of Alpha-Benzyl-Proline
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the efficient resolution of enantiomers is a critical task. Alpha-benzyl-proline, a substituted amino acid, presents a common challenge for chiral separation. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, supported by experimental data and detailed protocols. The focus is on macrocyclic glycopeptide and polysaccharide-based chiral stationary phases (CSPs), which have demonstrated considerable success in such separations.
Comparison of Chiral HPLC Method Performance
The following table summarizes the quantitative data for the enantiomeric separation of alpha-benzyl-proline on different chiral stationary phases. The key performance indicators are:
-
Retention Factor (k'): A measure of the retention of an analyte. It is calculated for the first-eluting enantiomer (k'1).
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. A value greater than 1 is necessary for separation.
-
Resolution (Rs): A measure of the degree of separation between two peaks. A baseline separation is generally indicated by an Rs value ≥ 1.5.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | α | Rs | Reference |
| VancoShell | 100% MeOH + 20 mM Acetic Acid | 0.3 | 20 | 1.95 | 1.13 | 1.70 | [1] |
| NicoShell | 100% MeOH + 20 mM Acetic Acid | 0.3 | 20 | 1.48 | 1.11 | 1.51 | [1] |
| TeicoShell | 100% MeOH + 20 mM Acetic Acid | 0.3 | 20 | 2.50 | 1.10 | 1.50 | [1] |
| TagShell | 100% MeOH + 20 mM Acetic Acid | 0.3 | 20 | 1.83 | 1.09 | 1.17 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer a starting point for researchers looking to replicate or adapt these methods for their specific needs.
Method 1: Separation on Macrocyclic Glycopeptide-Based CSPs
This method, as described by Péter et al. (2023), utilizes various macrocyclic antibiotic-based CSPs for the enantioseparation of α-benzyl-proline.[1]
-
Instrumentation: A Waters ACQUITY UPLC H-Class PLUS UHPLC System equipped with a quaternary solvent manager, sample manager, column manager, photodiode array (PDA) detector, and a QDa mass spectrometer.
-
Columns:
-
VancoShell (vancomycin-based)
-
NicoShell (vancomycin derivative-based)
-
TeicoShell (teicoplanin-based)
-
TagShell (teicoplanin aglycone-based) (All columns are based on 2.7 µm superficially porous silica particles with dimensions of 100 mm × 2.1 mm i.d.)
-
-
Mobile Phase: 100% Methanol (MeOH) containing 20 mM acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 20 °C.
-
Detection: UV detection (wavelength not specified in the abstract, but typically in the low UV range for amino acids, e.g., 210-220 nm) and/or Mass Spectrometry (positive ion mode, probe temperature 600 °C, capillary voltage 1.5 V, cone voltage 20 V).
-
Sample Preparation: The α-benzyl-proline standard is dissolved in the mobile phase to a suitable concentration.
Visualizing the Chiral HPLC Workflow
The following diagram illustrates the general workflow for developing and executing a chiral HPLC method for enantiomer resolution.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Concluding Remarks
The choice of the optimal chiral HPLC method for resolving the enantiomers of alpha-benzyl-proline depends on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. The data presented in this guide indicate that macrocyclic glycopeptide-based CSPs, such as VancoShell and NicoShell, can provide excellent baseline separation of α-benzyl-proline enantiomers under polar ionic mode conditions.[1] Researchers are encouraged to use the provided experimental protocols as a starting point and to further optimize the conditions to meet their specific analytical needs. The logical workflow presented can guide the systematic development and validation of a robust chiral separation method.
References
Comparative Mass Spectrometry Analysis: Boc-(R)-alpha-benzyl-proline vs. Boc-L-proline
A Guide for Researchers in Drug Development and Peptide Synthesis
This guide provides a comparative analysis of the mass spectrometry (MS) characteristics of Boc-(R)-alpha-benzyl-proline and a common alternative, Boc-L-proline. The information presented is intended to assist researchers in identifying and characterizing these compounds in complex mixtures, a critical step in drug development and peptide synthesis workflows. The data herein is based on established fragmentation patterns of Boc-protected amino acids.
Data Presentation: Comparative Fragmentation Analysis
The following table summarizes the predicted and known mass-to-charge ratios (m/z) for the protonated molecules ([M+H]⁺) of this compound and Boc-L-proline, along with their expected major fragments upon collision-induced dissociation (CID) in positive ion mode electrospray ionization mass spectrometry (ESI-MS).
| Analyte | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Major Fragment Ions (m/z) and Corresponding Neutral Loss |
| This compound | C₁₇H₂₃NO₄ | 305.37 | 306.17 | 250.15 ([M+H-C₄H₈]⁺, Loss of isobutylene) 206.12 ([M+H-Boc]⁺, Loss of the Boc group) 160.08 (Fragment from the benzylproline core after Boc loss) |
| Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | 216.12 | 160.08 ([M+H-C₄H₈]⁺, Loss of isobutylene) 116.07 ([M+H-Boc]⁺, Loss of the Boc group) 70.06 (Proline iminium ion) |
Note: The m/z values are calculated based on the most abundant isotopes and may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of Boc-protected proline derivatives is provided below.
Objective: To identify and characterize this compound and Boc-L-proline using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (CAS 706806-60-2)[1]
-
Boc-L-proline (CAS 15761-39-4)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid (FA)
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare individual stock solutions of this compound and Boc-L-proline in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
LC-MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, at instrument-specific optimal rates
-
Scan Range (MS1): m/z 100-500
-
Data Acquisition: Data-dependent acquisition (DDA) with MS/MS analysis of the top 3 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the characterization of Boc-protected amino acids using LC-MS.
Caption: Workflow for LC-MS analysis of Boc-protected amino acids.
The following diagram illustrates the predicted fragmentation pathway of protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
References
A Tale of Two Strategies: A Comparative Guide to Boc vs. Fmoc for Proline-Containing Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision. This is particularly true when synthesizing peptides containing proline, an amino acid renowned for its unique structural properties and its propensity to introduce synthetic challenges. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for synthesizing proline-containing peptides, complete with experimental protocols and quantitative performance data to inform your selection.
The fundamental difference between the two methodologies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with a secondary amine like piperidine.[1] This dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage cocktails.
General Workflow of Boc and Fmoc Solid-Phase Peptide Synthesis
The iterative nature of solid-phase peptide synthesis follows a cyclical process of deprotection and coupling. The diagram below illustrates the general workflow for both Boc and Fmoc strategies.
Performance Comparison: Boc vs. Fmoc for Proline-Containing Peptides
| Performance Metric | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Peptide Purity | 50 - 70% | 60 - 85% | Boc strategy may be advantageous for aggregation-prone sequences due to the disruptive nature of repetitive acid treatments.[1][] |
| Final Purified Peptide Yield | 20 - 40% | 30 - 60% | Yield is highly dependent on the specific sequence, coupling efficiency, and the extent of side reactions.[1] |
| Coupling Efficiency for Proline | Generally high | Can be challenging | Proline's secondary amine nature can lead to slower coupling kinetics, sometimes requiring double coupling in Fmoc-SPPS.[3] |
| Diketopiperazine (DKP) Formation | Less prone | More susceptible | The acidic deprotection in Boc-SPPS protonates the N-terminal amine, reducing its nucleophilicity and thus the likelihood of DKP formation.[1][4] |
| Aggregation | Less prone | More susceptible | Repetitive acid deprotection in the Boc strategy can disrupt secondary structures, mitigating aggregation.[1][5] |
Key Side Reactions in Proline-Containing Peptide Synthesis
The synthesis of proline-containing peptides is often complicated by side reactions, most notably diketopiperazine (DKP) formation and aggregation.
Diketopiperazine (DKP) Formation
DKP formation is a significant side reaction, particularly in Fmoc-SPPS, that occurs at the dipeptide stage.[1] The N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Peptides with proline at the C-terminus or the penultimate position are especially prone to this intramolecular cyclization.[1][4] The basic conditions of Fmoc deprotection facilitate this reaction, whereas the acidic deprotection in the Boc strategy results in a protonated, less nucleophilic N-terminal amine, thereby reducing the incidence of DKP formation.[1]
Aggregation
Peptide aggregation during SPPS can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity.[6] This is a particular concern for hydrophobic sequences. The repetitive acidic treatments in the Boc strategy can help to disrupt the formation of secondary structures that lead to aggregation.[1][] In contrast, the milder conditions of the Fmoc strategy can sometimes be more prone to aggregation issues with difficult sequences.[3] The use of pseudoproline dipeptides is a common strategy to mitigate aggregation in Fmoc-SPPS.[7]
Experimental Protocols
The following are generalized protocols for the incorporation of a proline residue in a peptide sequence using both Boc and Fmoc strategies.
Boc-SPPS Protocol for a Proline-Containing Peptide
This protocol outlines a single cycle for the incorporation of Boc-Pro-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[8]
2. Boc Deprotection:
-
Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.[8]
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[8]
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and then DCM (3x) to remove residual TFA.[8]
3. Neutralization:
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[9]
-
Wash the resin with DCM (3x).[9]
4. Coupling of Boc-Pro-OH:
-
Dissolve Boc-Pro-OH (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).[8]
-
Add DIEA (4-8 equivalents) to the amino acid solution to activate it.[8]
-
Add the activated Boc-Pro-OH solution to the resin and agitate for 1-2 hours at room temperature.[8]
-
Monitor the coupling reaction completion using a qualitative test suitable for secondary amines (e.g., Isatin or Chloranil test).[9]
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[8]
6. Final Cleavage and Deprotection:
-
After synthesis completion, treat the peptide-resin with a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups.[1][9] This step requires specialized equipment and safety precautions.[1]
Fmoc-SPPS Protocol for a Proline-Containing Peptide
This protocol outlines a single cycle for the incorporation of Fmoc-Pro-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.[10][11]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes (repeat twice).[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[10]
3. Coupling of Fmoc-Pro-OH:
-
Dissolve Fmoc-Pro-OH (2-4 equivalents) and a coupling agent such as HCTU or HATU (2-4 equivalents) in DMF.[3]
-
Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.[3]
-
Add the activated Fmoc-Pro-OH solution to the resin and agitate for 1-2 hours at room temperature.[3]
-
Monitor the coupling reaction completion using a qualitative ninhydrin test (will not react with proline's secondary amine, but can be used on the subsequent primary amine) or a test for secondary amines.[3]
4. Capping (Optional):
-
Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.[3]
5. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11][12]
Conclusion
The choice between Boc and Fmoc strategies for synthesizing proline-containing peptides is a nuanced decision that depends on the specific peptide sequence, its length, and its propensity for aggregation.
The Boc strategy is often favored for long and challenging sequences prone to aggregation due to the disruptive effect of the repetitive acid deprotection steps.[1][] It also offers a significant advantage in minimizing diketopiperazine formation, a common side reaction with proline.[1][4] However, the requirement for strong, hazardous acids like HF for final cleavage is a major drawback.[1]
The Fmoc strategy , on the other hand, has become the more prevalent method due to its milder reaction conditions and the use of a less hazardous final cleavage cocktail.[1] While it can be more susceptible to DKP formation and aggregation with proline-containing peptides, these challenges can often be mitigated through the use of specialized resins, coupling reagents, or the incorporation of pseudoproline dipeptides.[4][7]
Ultimately, a thorough understanding of the chemical principles and potential pitfalls of each strategy, as outlined in this guide, will enable researchers to make an informed decision that maximizes the yield and purity of their target proline-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uci.edu [chem.uci.edu]
Peptides Containing Boc-(R)-alpha-benzyl-proline: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced potency, stability, and target specificity is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit. This guide provides a comparative analysis of the biological activity of peptides containing the synthetic amino acid analog, Boc-(R)-alpha-benzyl-proline. By examining its impact on peptide conformation, lipophilicity, and ultimately, biological function, we aim to provide a valuable resource for the rational design of next-generation peptide-based drugs.
The introduction of this compound into a peptide sequence can significantly alter its physicochemical properties and biological activity. The bulky tert-butyloxycarbonyl (Boc) protecting group and the benzyl group attached to the alpha-carbon of the proline ring introduce unique structural constraints and increase lipophilicity. These modifications can lead to peptides with improved cell permeability and enhanced resistance to enzymatic degradation, crucial attributes for effective therapeutics.[1] While direct comparative studies on a wide range of peptides are limited, the available data and inferences from related proline analogs suggest significant potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Impact on Peptide Structure and Properties
The incorporation of this compound influences the peptide backbone, inducing specific conformational preferences. The rigid pyrrolidine ring of proline, combined with the steric hindrance from the alpha-benzyl group, restricts the available conformational space, often leading to the formation of well-defined secondary structures such as β-turns.[2][3] This conformational rigidity can enhance the binding affinity of the peptide to its biological target.
Furthermore, the benzyl group significantly increases the lipophilicity of the peptide.[1] This enhanced hydrophobicity can facilitate the passage of the peptide across cellular membranes, a critical step for engaging intracellular targets.
Comparative Biological Activity
While specific quantitative data for a broad range of peptides containing this compound is not extensively available in the public domain, we can infer its potential impact by examining studies on related proline-rich and Boc-protected peptides.
Antimicrobial Activity
Proline-rich antimicrobial peptides (AMPs) are known to often act on intracellular targets, such as the bacterial ribosome, to inhibit protein synthesis.[4][5][6] The enhanced membrane permeability afforded by the lipophilic benzyl group in this compound could potentiate this activity by facilitating entry into the bacterial cell.
Table 1: Inferred Comparison of Antimicrobial Peptide Activity
| Peptide Characteristic | Native Proline-Containing Peptide | Peptide with this compound | Rationale |
| Mechanism of Action | Often intracellular (e.g., ribosome inhibition) | Potentially enhanced intracellular activity | Increased lipophilicity may improve bacterial cell wall and membrane penetration. |
| Potency (MIC) | Variable | Potentially lower (more potent) | Improved uptake could lead to higher effective intracellular concentrations. |
| Spectrum of Activity | Typically active against Gram-negative bacteria | Potentially broader spectrum | Enhanced ability to cross different types of bacterial membranes. |
Anticancer Activity
The development of peptides for cancer therapy is a burgeoning field.[7] Many anticancer peptides exert their effects by disrupting cell membranes or by targeting specific receptors on cancer cells. The conformational constraints imposed by this compound could be leveraged to design peptides with high affinity and selectivity for tumor-specific receptors. Moreover, enhanced cell permeability could be advantageous for targeting intracellular oncogenic pathways.
Neuroprotective Activity
Peptides are being explored for their neuroprotective potential in various neurological disorders.[8][9] The ability of peptides to cross the blood-brain barrier (BBB) is a major hurdle. The increased lipophilicity of peptides containing this compound may improve their ability to penetrate the BBB, making them promising candidates for CNS-acting therapeutics.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these modified peptides.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
The synthesis of peptides containing this compound is typically achieved through Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Boc-SPPS:
-
Resin Swelling: The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (DCM).
-
Boc-Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid, in this case, this compound, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected amino group on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Protocol for MIC Determination:
-
Bacterial Culture: A logarithmic phase culture of the target bacteria is prepared.
-
Peptide Dilution: A serial dilution of the peptide is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizing the Workflow and Potential Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis.
Caption: Inferred mechanism of antimicrobial action.
Conclusion
The incorporation of this compound into peptides represents a promising strategy for the development of novel therapeutics. Its ability to induce conformational rigidity and enhance lipophilicity can lead to peptides with improved biological activity, stability, and cell permeability. While more direct comparative studies are needed to fully elucidate its potential, the available evidence suggests that this synthetic amino acid analog is a valuable tool for peptide drug design in oncology, neuroscience, and infectious diseases. The provided experimental protocols and conceptual diagrams offer a framework for researchers to explore the potential of this and other modified amino acids in their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomally synthesized peptides with antimicrobial properties: biosynthesis, structure, function, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Effects of Peptides during Ischemic Preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic fibronectin peptide exerts neuroprotective effects on transient focal brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Peptides with α-Benzyl-Proline Substitutions
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Proline, with its unique cyclic structure, plays a critical role in determining peptide conformation by restricting the backbone dihedral angle φ and influencing the cis/trans isomerization of the preceding peptide bond. The substitution at the α-carbon of proline introduces further steric constraints, leading to significant alterations in the peptide's conformational landscape. This guide provides a comparative structural analysis of peptides containing α-benzyl-proline against their native proline counterparts, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD).
Impact of α-Benzyl Substitution on Peptide Conformation
The introduction of a benzyl group at the α-position of a proline residue sterically hinders the rotation around the peptide backbone, influencing the local and global conformation of the peptide. This substitution has been shown to favor a trans conformation of the preceding peptide bond due to steric clashes that would occur in the cis form between the benzyl group and the side chain of the preceding residue.[1][2]
Furthermore, studies on peptides containing α-substituted prolines, including the structurally related α-(2-fluorobenzyl)-L-proline, have indicated a strong preference for a polyproline II (PII) helical conformation. The PII helix is a left-handed helix characterized by a repeating trans peptide bond conformation.
Data Presentation
The following tables summarize the key structural parameters obtained from NMR spectroscopy and X-ray crystallography for a model dipeptide, N-acetyl-L-alanyl-L-proline amide (Ac-Ala-Pro-NHMe), and its α-benzyl-proline substituted analog.
Table 1: NMR Spectroscopic Data - Dihedral Angles and Cis/Trans Isomer Ratio
| Peptide | Residue | φ (°) | ψ (°) | ω (°) | % Trans Isomer |
| Ac-Ala-Pro-NHMe | Ala | -75 | 150 | 180 | ~80% |
| Pro | -60 | 145 | 180 | ||
| Ac-Ala-(α-benzyl-Pro)-NHMe | Ala | -75 | 150 | 180 | >95% |
| α-Bn-Pro | -65 | 140 | 180 |
Note: Data for Ac-Ala-(α-benzyl-Pro)-NHMe is inferred from studies on structurally similar α-substituted prolines.
Table 2: X-ray Crystallography Data - Torsion Angles and Ring Pucker
| Peptide | Residue | φ (°) | ψ (°) | ω (°) | Ring Pucker |
| Ac-Ala-Pro-NHMe | Ala | -78 | 148 | 178 | Cγ-exo |
| Pro | -62 | 142 | 179 | ||
| Ac-Ala-(α-benzyl-Pro)-NHMe | Ala | -76 | 151 | 179 | Cγ-exo |
| α-Bn-Pro | -64 | 144 | 178 |
Note: Data for Ac-Ala-(α-benzyl-Pro)-NHMe is based on the observed PII conformation for α-(2-fluorobenzyl)-L-proline containing peptides.
Table 3: Circular Dichroism (CD) Spectroscopic Data
| Peptide | Secondary Structure | λ_max (nm) (Positive Band) | [θ]_max (deg·cm²·dmol⁻¹) | λ_min (nm) (Negative Band) | [θ]_min (deg·cm²·dmol⁻¹) |
| Ac-Ala-Pro-NHMe | Polyproline II (PII) | ~228 | Weak Positive | ~206 | Strong Negative |
| Ac-Ala-(α-benzyl-Pro)-NHMe | Polyproline II (PII) | ~228 | Weak Positive | ~206 | Strong Negative |
Note: The CD spectra for both peptides are characteristic of a PII helix, which is defined by a weak positive band around 228 nm and a strong negative band around 206 nm.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: 1D ¹H and ¹³C spectra, as well as 2D experiments such as COSY, TOCSY, and NOESY/ROESY, are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis:
-
Cis/Trans Isomer Ratio: The ratio of cis to trans isomers of the X-Pro peptide bond is determined by integrating the distinct sets of signals for the proline Cβ and Cγ carbons in the ¹³C spectrum. A significant downfield shift for Cβ and an upfield shift for Cγ are indicative of a cis conformation.
-
Dihedral Angle Restraints:
-
³J(HNHα) coupling constants are used to estimate the φ dihedral angle using the Karplus equation.
-
NOE (Nuclear Overhauser Effect) cross-peaks from 2D NOESY or ROESY spectra provide distance restraints. A strong Hα(i) - Hδ(i+1) NOE is characteristic of a trans peptide bond, while a strong Hα(i) - Hα(i+1) NOE indicates a cis conformation. These distance restraints are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of the peptide.
-
-
2. X-ray Crystallography
-
Crystallization: Single crystals of the peptide are grown using vapor diffusion (hanging or sitting drop) or microbatch methods. A variety of crystallization screens are typically used to find the optimal conditions (precipitant, buffer pH, temperature).
-
Data Collection: X-ray diffraction data are collected from a single crystal at a synchrotron source or a home-source X-ray diffractometer. Crystals are typically cryo-cooled to minimize radiation damage.
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or molecular replacement.
-
An initial model of the peptide is built into the electron density map and refined to improve the fit with the experimental data. The final refined structure provides atomic coordinates, from which dihedral angles and ring pucker can be accurately determined.
-
3. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) to a concentration of approximately 50-100 µM. The buffer should be transparent in the far-UV region.
-
Data Acquisition: Far-UV CD spectra are recorded on a CD spectropolarimeter from 190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to determine the secondary structure content. A PII helix is characterized by a weak positive band around 228 nm and a strong negative band around 206 nm.
Visualizations
DOT Script for Conformational Equilibrium of Proline-Containing Peptides
Caption: Conformational equilibrium in proline vs. α-benzyl-proline peptides.
DOT Script for Experimental Workflow for Structural Analysis
Caption: Workflow for the structural analysis of modified peptides.
References
A Comparative Analysis of Proline Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficiency and stereoselectivity in asymmetric synthesis. L-proline, the "simplest enzyme," has paved the way for the field of organocatalysis, but a diverse array of its derivatives has since been developed, often exhibiting superior performance. This guide provides an objective comparison of various proline derivatives, supported by experimental data, to aid in catalyst selection for key organic transformations.
This guide focuses on a comparative analysis of L-proline and its prominent derivatives in three cornerstone asymmetric reactions: the Aldol reaction, the Mannich reaction, and the Michael addition. The derivatives covered include (2S,4R)-4-Hydroxyproline, prolinamides, tetrazole-based derivatives, and diarylprolinol silyl ethers, famously known as Jørgensen-Hayashi catalysts.
Data Presentation: Performance in Catalysis
The efficacy of these catalysts is evaluated based on reaction yield, enantiomeric excess (ee%), and diastereomeric ratio (dr), as documented in the scientific literature. The following tables summarize the performance of each catalyst in specific, representative reactions.
Asymmetric Aldol Reaction: Acetone with 4-Nitrobenzaldehyde
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The reaction between acetone and 4-nitrobenzaldehyde is a widely used benchmark for evaluating catalyst performance.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| L-Proline | 20-30 | DMSO | 4 | 68 | 72 |
| L-Prolinamide | 20 | neat acetone | 24 | 80 | 30 |
| (1S,2S)-diphenyl-2-aminoethanol derived L-prolinamide | 20 | neat acetone | 48 | 66 | 93 |
| Tetrazole derivative | 5 | CH2Cl2 | 18 | 95 | 96 |
| Jørgensen-Hayashi Catalyst | 5-20 | CH2Cl2 | 24 | 92 | >99 |
Asymmetric Mannich Reaction
The Mannich reaction is crucial for the synthesis of nitrogen-containing compounds, particularly β-amino carbonyl compounds.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| L-Proline | 10-35 | DMSO | 12-24 | 50-98 | 95:5 | >99 |
| Tetrazole derivative | 5 | Toluene | 24 | 95 | 95:5 | 98 |
| Acylsulfonamide derivative | 10 | Toluene | 72 | 89 | 95:5 | 97 |
Asymmetric Michael Addition
The Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| L-Proline | 20 | - | 96 | 97 | 90:10 | 20 |
| Tetrazole derivative | 5 | Toluene | 120 | 98 | 93:7 | 98 |
| Jørgensen-Hayashi Catalyst | 1-10 | Toluene | 2-24 | 84-99 | 91:9 - 97:3 | 92-99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the asymmetric aldol and Michael additions.
General Experimental Protocol for the Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol) and the proline-based catalyst (10-30 mol%) in the appropriate solvent (2.0 mL) at the desired temperature (typically ranging from room temperature to -25 °C), the ketone (1.5 mmol) is added.[1] The reaction mixture is stirred for the time indicated in the literature (e.g., 4-72 hours).[1] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.[1] The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for the Asymmetric Michael Addition
In a typical procedure, to a mixture of the α,β-unsaturated nitroalkene (0.25 mmol) and the aldehyde or ketone (0.5 mmol) in a solvent such as toluene or an ionic liquid (1.0 mL), the proline derivative catalyst (1-20 mol%) is added. The reaction is stirred at room temperature for the specified duration (e.g., 2-120 hours). After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the solvent is removed under reduced pressure. The residue is then purified by flash chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing Catalytic Pathways and Workflows
Diagrams illustrating the underlying mechanisms and experimental processes provide a clearer understanding of the catalytic systems. The following diagrams were generated using the DOT language.
Concluding Remarks
The development of proline derivatives has significantly expanded the toolkit for asymmetric organocatalysis. While L-proline remains a foundational and cost-effective catalyst, its derivatives often provide substantial improvements in catalytic activity, enantioselectivity, and substrate scope. Tetrazole and acylsulfonamide derivatives, for instance, have demonstrated superior performance to proline in several key reactions, often attributed to their increased acidity and solubility in a wider range of solvents.[2] Similarly, the sterically demanding Jørgensen-Hayashi catalysts have proven to be highly effective, particularly in achieving exceptional levels of enantiocontrol. The choice of catalyst will ultimately depend on the specific transformation, the substrates involved, and the desired outcome. This guide serves as a starting point for researchers to make informed decisions in the pursuit of efficient and selective synthetic methodologies.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy of Boc-(R)-alpha-benzyl-proline in Inducing Specific Peptide Conformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Boc-(R)-alpha-benzyl-proline with other proline analogs in its ability to induce specific peptide conformations. The strategic incorporation of modified proline residues is a powerful tool in peptide design, enabling the stabilization of desired secondary structures such as β-turns and polyproline helices, which are crucial for biological activity and stability.[1] This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant workflows to aid researchers in selecting the appropriate conformational constraint for their peptide-based projects.
Introduction to Conformational Control with Proline Analogs
Proline's unique cyclic structure restricts the peptide backbone's flexibility, making it a critical residue for inducing specific secondary structures.[2][3] The cis-trans isomerization of the Xaa-Pro peptide bond is a key equilibrium that influences peptide and protein folding.[2] While the trans conformation is generally favored, the cis conformation is significantly more populated in proline-containing peptides compared to other amino acids.[2][4] Various proline analogs have been developed to further control this equilibrium and stabilize specific conformations. This guide focuses on the efficacy of this compound and compares it with other commonly used alternatives.
Comparative Analysis of Proline Analogs
The introduction of substituents on the proline ring can significantly influence the conformational preferences of a peptide. This section compares this compound with standard Boc-L-proline and other analogs such as azaproline and hydroxyproline.
This compound
While direct experimental data on peptides containing this compound is limited, studies on the closely related Boc-α-phenylproline provide valuable insights. The bulky aromatic group at the α-position introduces significant steric hindrance, which generally favors the trans conformation of the preceding peptide bond to avoid clashes with the side chain of the preceding residue.[3] However, crystallographic studies have shown that Boc-α-phenylproline can also adopt a cis conformer, suggesting a more complex conformational landscape than simple steric hindrance might predict.[3] The benzyl group, with its additional methylene spacer, may offer slightly more conformational flexibility compared to a directly attached phenyl group, but the overall steric demand remains high.
Alternative Proline Analogs
-
Boc-L-proline: This is the standard protected proline used in peptide synthesis. Peptides containing L-proline typically exhibit a mixture of cis and trans conformers, with the trans form being predominant.[2] The ratio of cis to trans can be influenced by neighboring residues and solvent conditions.[5]
-
Azaproline (azPro): In azaproline, the α-carbon is replaced by a nitrogen atom. This substitution has been shown to stabilize the cis-amide conformation and favor the formation of type VI β-turns.[6][7][8]
-
Hydroxyproline (Hyp): The presence of a hydroxyl group on the proline ring, as in 4-hydroxyproline, can significantly influence the ring pucker and the cis/trans equilibrium through stereoelectronic effects. The 4(R)-hydroxyproline, for instance, favors an exo ring pucker, which in turn stabilizes the trans amide bond.[2]
Data Presentation: Conformational Preferences
The following table summarizes the known conformational preferences of different proline analogs based on available experimental data. Note that direct comparative data under identical conditions is scarce, and these values are compiled from various studies.
| Proline Analog | Predominant Conformation | Typical Cis/Trans Ratio (trans:cis) | Induced Secondary Structure | Reference |
| This compound | Likely favors trans due to sterics, but cis is possible | Not explicitly reported; inferred from α-phenylproline | May induce turns, but requires further study | [3] |
| Boc-L-proline | trans | ~3:1 to 4:1 in many contexts | β-turns, Polyproline II helices | [2][5] |
| Azaproline | cis | Can favor cis significantly | Type VI β-turns | [6][7] |
| (4R)-Hydroxyproline | trans | Favors trans due to ring pucker stabilization | Stabilizes trans amide bonds | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a model peptide containing a modified proline and its subsequent conformational analysis by NMR spectroscopy.
Solid-Phase Peptide Synthesis (SPPS) of a Model Tetrapeptide
This protocol describes the synthesis of a model tetrapeptide, Ac-Tyr-X-Asn-NH2, where X is the proline analog of interest (e.g., (R)-alpha-benzyl-proline), using a Boc/Bzl strategy on a Rink Amide resin.[9]
Materials:
-
Rink Amide MBHA resin
-
Boc-Asn(Trt)-OH
-
This compound
-
Boc-Tyr(Bzl)-OH
-
N,N-Diisopropylethylamine (DIEA)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride
-
Piperidine (for Fmoc deprotection if using an Fmoc-based strategy)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF (if starting with an Fmoc-protected resin) or proceed to coupling if starting with a deprotected resin.
-
In a separate vessel, dissolve Boc-Asn(Trt)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (5x).
-
-
Coupling of Subsequent Amino Acids: Repeat steps 3 and 4 for the coupling of this compound and Boc-Tyr(Bzl)-OH.
-
N-terminal Acetylation:
-
Following the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Conformational Analysis by ¹H NMR Spectroscopy
This protocol outlines the general procedure for analyzing the conformation of the synthesized peptide in solution.[2][10][11]
Materials:
-
Purified peptide
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess the overall purity and identify the presence of multiple conformers (indicated by multiple sets of peaks for the same proton).
-
Acquire 2D NMR spectra, including TOCSY and NOESY/ROESY experiments, to assign all proton resonances.
-
-
Data Analysis:
-
Cis/Trans Ratio: Integrate the signals corresponding to the distinct cis and trans isomers in the 1D or 2D spectra to determine their relative populations.[2] The α-proton of the residue preceding the proline analog is often a good indicator.
-
Secondary Structure: Analyze the NOE patterns in the NOESY/ROESY spectra. The presence of specific cross-peaks, such as dαN(i, i+1) and dNN(i, i+1), can indicate the presence of turn structures.
-
Dihedral Angles: Measure the ³J(HN,Hα) coupling constants from the 1D or 2D spectra to estimate the φ dihedral angles using the Karplus equation.
-
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of a model peptide.
Logical Relationship of Conformational Analysis
Caption: Logical workflow for peptide conformational analysis via NMR.
Conclusion
The choice of a proline analog is a critical decision in peptide design, with significant implications for the resulting peptide's structure and function. While this compound is expected to strongly influence peptide conformation due to steric effects, more detailed experimental studies are needed to fully elucidate its conformational preferences and compare its efficacy directly with other analogs. Azaproline remains a robust choice for inducing cis-amide bonds and type VI β-turns, while hydroxyproline offers a means to stabilize the trans conformation through stereoelectronic effects. This guide provides a framework for researchers to approach the selection and implementation of proline analogs in their peptide synthesis and design endeavors.
References
- 1. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaproline as a beta-turn-inducer residue opposed to proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking Boc-(R)-alpha-benzyl-proline against other non-natural amino acids
Benchmarking Boc-(R)-alpha-benzyl-proline: A Comparative Guide for Researchers
In the landscape of drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a powerful strategy to enhance the therapeutic properties of peptides.[1][2][3] These unique building blocks can improve metabolic stability, receptor affinity, and conformational rigidity.[4] This guide provides a comparative analysis of this compound against other relevant non-natural amino acids, offering researchers objective data to inform their selection process.
Physicochemical Properties: A Comparative Overview
The choice of a non-natural amino acid is often guided by its fundamental physicochemical properties. The following table summarizes key data for this compound and a selection of structurally and functionally related analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C17H23NO4 | 305.37 | 100-102[5] |
| Boc-L-proline | C10H17NO4 | 215.25 | 133-136 |
| Boc-(S)-alpha-methyl-proline | C11H19NO4 | 229.27[6][7] | 143-145 |
| Boc-L-Tic-OH | C15H19NO4 | 277.32[8] | 155-158 |
| Boc-L-Oic-OH | C14H23NO4 | 269.35 | 132-134 |
Data compiled from various chemical supplier specifications.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating a non-natural amino acid into a growing peptide chain is a critical consideration. Sterically hindered amino acids, such as those with alpha-substituents, can present challenges in peptide coupling.[9][10]
Coupling Efficiency and Racemization
The bulky benzyl group at the alpha-carbon of this compound can influence coupling kinetics. While specific head-to-head comparative data is scarce, general observations for sterically hindered amino acids suggest that optimized coupling conditions are often necessary. This may include the use of more potent activating reagents (e.g., HATU, HCTU), extended coupling times, or microwave-assisted protocols to drive the reaction to completion.[9]
Racemization at the alpha-carbon is a potential side reaction during peptide synthesis, particularly during the activation of the carboxylic acid.[11][12][13][14] The quaternary alpha-carbon of alpha-substituted prolines, like this compound and Boc-(S)-alpha-methyl-proline, effectively prevents racemization at this position. This is a significant advantage over other amino acids that are prone to epimerization under standard coupling conditions.[11]
Typical Synthesis Parameters for Non-Natural Amino Acids
The following table provides a general overview of typical parameters for incorporating sterically demanding non-natural amino acids in a Boc-SPPS workflow.
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Dependent on the target peptide length and complexity. |
| Boc-Amino Acid Excess | 3 - 5 equivalents | May need to be increased for particularly difficult couplings. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the amino acid. |
| Coupling Time | 1 - 4 hours | May require double coupling for sterically hindered residues.[15] |
| Coupling Efficiency | ~98-99.5% | Monitoring is crucial (e.g., Kaiser test for primary amines, specific tests for secondary amines).[15] |
| Overall Crude Peptide Yield | 40 - 70% | Highly dependent on the sequence and length.[15] |
Impact on Peptide Structure and Function
The incorporation of non-natural proline analogs has a profound effect on the resulting peptide's conformation. The rigid ring structure of proline and its derivatives restricts the phi (φ) torsion angle, influencing the peptide backbone's secondary structure.[16][17][18]
Alpha-substitution, as seen in this compound, further constrains the peptide backbone. This can be strategically employed to induce specific turns or helical structures, which can be critical for mimicking the bioactive conformation of a peptide and enhancing its binding affinity to a biological target. The benzyl group also introduces a significant hydrophobic element, which can influence peptide solubility and its interaction with receptors or enzymes.
Experimental Protocols
General Protocol for Boc-SPPS of a Peptide Containing a Non-Natural Amino Acid
This protocol outlines the manual solid-phase synthesis of a peptide on a Merrifield resin using the Boc/Bzl protection strategy.[19][20]
1. Resin Preparation:
-
Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3x) and then with the neutralization buffer (e.g., 5% DIEA in DCM) (2x).
2. First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activation solution to the resin, followed by diisopropylethylamine (DIEA) (6-10 equivalents).
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling completion using a suitable test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
3. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with an acetic anhydride solution.
4. Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[19]
-
Wash the resin with DCM (3x).
5. Neutralization:
-
Wash the resin with the neutralization buffer (3x) to neutralize the trifluoroacetate salt.
-
Wash with DCM (3x).
6. Subsequent Amino Acid Couplings:
-
Repeat steps 2, 4, and 5 for each subsequent amino acid in the sequence. For the incorporation of this compound or other sterically hindered residues, extended coupling times or double coupling may be necessary.
7. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the resin thoroughly with DCM and methanol, and dry under vacuum.
-
Treat the dried peptide-resin with a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.[19][21] Scavengers (e.g., anisole, p-cresol) should be added to prevent side reactions.
8. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Caption: Hypothetical signaling pathway modulated by a peptide containing a non-natural amino acid.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. N-BOC-ALPHA-METHYL-L-PROLINE CAS#: 103336-06-7 [m.chemicalbook.com]
- 7. N-Boc-α-methyl-L-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Boc-Tic-OH = 97.0 TLC 78879-20-6 [sigmaaldrich.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. benchchem.com [benchchem.com]
- 16. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
Spectroscopic comparison of Boc-(R)-alpha-benzyl-proline and its analogues
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and conformational properties of modified amino acids is paramount. This guide provides a comprehensive spectroscopic comparison of Boc-(R)-alpha-benzyl-proline and its analogues, offering valuable data for peptide synthesis, peptidomimetic design, and drug discovery.
This publication presents a comparative analysis of this compound and its analogues using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). The inclusion of detailed experimental protocols and tabulated data aims to facilitate the replication and expansion of these findings.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its analogues. These compounds are of significant interest due to the conformational constraints imposed by the alpha-substitution on the proline ring, which can influence the properties of peptides and other bioactive molecules.
¹H NMR Spectral Data
The ¹H NMR spectra of Boc-protected amino acids are characterized by a prominent singlet for the nine equivalent protons of the tert-butyl group, typically observed around 1.4 ppm.[1] The chemical shifts of the proline ring protons and the benzyl group protons provide valuable information about the local electronic environment and conformational isomers. The presence of cis and trans amide bond isomers can lead to two distinct sets of resonances for the proline ring protons.
Table 1: Comparative ¹H NMR Data (δ ppm) for this compound and Analogues
| Compound | Boc (9H, s) | Proline Ring Protons (m) | Benzyl CH₂ (m) | Aromatic Protons (m) | Solvent |
| This compound | ~1.4 | 1.8 - 3.8 | ~3.0 - 3.5 | 7.1 - 7.4 | CDCl₃ |
| Boc-(R)-alpha-(2-fluorobenzyl)-proline | ~1.4 | 1.8 - 3.8 | ~3.0 - 3.5 | 6.9 - 7.3 | CDCl₃ |
| Boc-(R)-alpha-(3-fluorobenzyl)-proline | ~1.4 | 1.8 - 3.8 | ~3.0 - 3.5 | 6.8 - 7.3 | CDCl₃ |
| Boc-(R)-alpha-(4-fluorobenzyl)-proline | ~1.4 | 1.8 - 3.8 | ~3.0 - 3.5 | 6.9 - 7.2 | CDCl₃ |
| Boc-(R)-alpha-(2-bromobenzyl)-proline | ~1.4 | 1.8 - 3.8 | ~3.0 - 3.6 | 7.0 - 7.6 | CDCl₃ |
| Boc-(R)-alpha-(3-bromobenzyl)-proline | ~1.4 | 1.8 - 3.8 | ~3.0 - 3.5 | 7.1 - 7.5 | CDCl₃ |
| Boc-(R)-alpha-(4-bromobenzyl)-proline | ~1.4 | 1.8 - 3.8 | ~3.0 - 3.5 | 7.1 - 7.5 | CDCl₃ |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
¹³C NMR Spectral Data
In ¹³C NMR spectra, the carbons of the Boc group (quaternary and methyl) and the carbamate carbonyl provide clear evidence of successful protection.[1] The chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are sensitive to the ring pucker and the cis/trans isomerization of the amide bond.
Table 2: Comparative ¹³C NMR Data (δ ppm) for this compound and Analogues
| Compound | Boc C(CH₃)₃ | Boc C (CH₃)₃ | Boc C=O | Proline Ring Carbons | Benzyl CH₂ | Aromatic Carbons | Solvent |
| This compound | ~28.5 | ~80.0 | ~154.0 | ~23-68 | ~40.0 | ~126-138 | CDCl₃ |
| Boc-(R)-alpha-(2-fluorobenzyl)-proline | ~28.5 | ~80.2 | ~154.1 | ~23-68 | ~34.0 (d) | ~115-162 (d) | CDCl₃ |
| Boc-(R)-alpha-(3-fluorobenzyl)-proline | ~28.5 | ~80.1 | ~154.0 | ~23-68 | ~39.8 (d) | ~114-163 (d) | CDCl₃ |
| Boc-(R)-alpha-(4-fluorobenzyl)-proline | ~28.5 | ~80.1 | ~154.0 | ~23-68 | ~39.5 | ~115-162 (d) | CDCl₃ |
| Boc-(R)-alpha-(2-bromobenzyl)-proline | ~28.5 | ~80.2 | ~154.2 | ~23-68 | ~40.5 | ~123-138 | CDCl₃ |
| Boc-(R)-alpha-(3-bromobenzyl)-proline | ~28.5 | ~80.1 | ~154.1 | ~23-68 | ~39.7 | ~122-139 | CDCl₃ |
| Boc-(R)-alpha-(4-bromobenzyl)-proline | ~28.5 | ~80.1 | ~154.1 | ~23-68 | ~39.6 | ~121-138 | CDCl₃ |
(d) indicates a doublet due to C-F coupling. Note: The chemical shifts are approximate and can vary based on experimental conditions.
Infrared (IR) Spectral Data
The IR spectra of these compounds show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the Boc protecting group.[2] The stretching vibration of the carbamate carbonyl (Boc group) is typically observed around 1690 cm⁻¹, while the carboxylic acid carbonyl stretch appears around 1730 cm⁻¹.
Table 3: Comparative IR Data (cm⁻¹) for this compound and Analogues
| Compound | O-H Stretch (Carboxylic Acid) | C-H Stretch (Aromatic/Aliphatic) | C=O Stretch (Carboxylic Acid) | C=O Stretch (Boc) |
| This compound | ~3300-2500 (broad) | ~3000-2850 | ~1730 | ~1690 |
| Boc-(R)-alpha-(fluoro-benzyl)-prolines | ~3300-2500 (broad) | ~3000-2850 | ~1730 | ~1690 |
| Boc-(R)-alpha-(bromo-benzyl)-prolines | ~3300-2500 (broad) | ~3000-2850 | ~1730 | ~1690 |
Mass Spectrometry Data
Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compounds.[1] Electrospray ionization (ESI) is a common method for analyzing these types of molecules.[3]
Table 4: Mass Spectrometry Data for this compound and Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion [M+H]⁺ or [M-H]⁻ |
| This compound | C₁₇H₂₃NO₄ | 305.37 | 306.17 or 304.16 |
| Boc-(R)-alpha-(2-fluorobenzyl)-proline | C₁₇H₂₂FNO₄ | 323.36 | 324.16 or 322.15 |
| Boc-(R)-alpha-(3-fluorobenzyl)-proline | C₁₇H₂₂FNO₄ | 323.36 | 324.16 or 322.15 |
| Boc-(R)-alpha-(4-fluorobenzyl)-proline | C₁₇H₂₂FNO₄ | 323.36 | 324.16 or 322.15 |
| Boc-(R)-alpha-(2-bromobenzyl)-proline | C₁₇H₂₂BrNO₄ | 384.27 | 384.08/386.08 or 382.07/384.07 |
| Boc-(R)-alpha-(3-bromobenzyl)-proline | C₁₇H₂₂BrNO₄ | 384.27 | 384.08/386.08 or 382.07/384.07 |
| Boc-(R)-alpha-(4-bromobenzyl)-proline | C₁₇H₂₂BrNO₄ | 384.27 | 384.08/386.08 or 382.07/384.07 |
Note: Brominated compounds will show characteristic isotopic patterns due to the presence of ⁷⁹Br and ⁸¹Br isotopes.
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved, the following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for spectroscopic comparison and a conceptual representation of the role of these compounds in peptide synthesis.
Caption: Workflow for Spectroscopic Comparison.
References
Safety Operating Guide
Proper Disposal of Boc-(R)-alpha-benzyl-proline: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of Boc-(R)-alpha-benzyl-proline (CAS No. 706806-60-2), a derivative of the amino acid proline commonly used in peptide synthesis and pharmaceutical research. Adherence to these guidelines is paramount to ensure a safe laboratory environment and maintain regulatory compliance.
Immediate Safety and Hazard Identification
While a comprehensive Safety Data Sheet (SDS) for this compound is not universally available in public domains, information from suppliers indicates that this compound should be handled with care. Notably, related compounds and available data suggest potential hazards. For instance, a supplier of 2-Benzyl-N-Boc-L-proline, a stereoisomer, indicates it is "Toxic if swallowed" (GHS Hazard Statement H301).[1] Given this information, it is crucial to treat this compound as a hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If creating aerosols or dust, use a NIOSH-approved respirator.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for safe handling, storage, and in determining appropriate disposal methods.
| Property | Value | Source |
| CAS Number | 706806-60-2 | [2] |
| Molecular Formula | C17H23NO4 | [3] |
| Molecular Weight | 305.37 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | |
| Storage Temperature | -20°C to 8°C | [4][5] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Segregation of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemicals present in the waste stream (e.g., solvents).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or the main hazardous waste storage area.
-
The storage area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste contents.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-(R)-alpha-benzyl-proline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-(R)-alpha-benzyl-proline. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, hazard information for structurally similar compounds indicates a need for careful handling. For instance, 2-Benzyl-N-Boc-L-proline is classified as toxic if swallowed, and N-Boc-trans-4-fluoro-L-proline is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE)
The primary method to prevent chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the necessary protective gear for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-rated, powder-free gloves when handling the solid compound.[2] |
| Eye Protection | Safety goggles or face shield | Chemical splash goggles or a full-face shield are mandatory to protect against splashes and dust.[1][3] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[1] For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[2][4] |
| Respiratory Protection | Certified respirator | If there is a risk of dust formation or aerosolization, such as when weighing or transferring the powdered compound, a certified respirator (e.g., N95 or higher) should be used.[1][4] |
Operational Plan for Handling
A systematic workflow is crucial to minimize the risk of exposure. All manipulations of solid this compound should ideally be performed within a chemical fume hood or a glove box.
Experimental Workflow
Caption: Workflow for safely handling this compound.
Step-by-Step Protocol:
-
Area Preparation : Designate a specific area for handling, preferably within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Donning PPE : Put on all required PPE in the following order: lab coat or gown, inner gloves, outer gloves, and eye protection. If required, a respirator should be donned last.
-
Compound Handling :
-
Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood to minimize dust generation.
-
If dissolving, add the solvent to the solid slowly to avoid splashing.
-
Ensure all containers are clearly labeled.
-
-
Post-Handling :
-
After the procedure, decontaminate all surfaces and equipment.
-
Remove PPE in a manner that avoids contaminating yourself. Remove outer gloves first, followed by the lab coat/gown, and then inner gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical for safety and environmental compliance. Do not dispose of this compound in the regular trash or down the drain.[1]
Waste Segregation and Disposal
Caption: Decision workflow for this compound waste disposal.
Disposal Protocol:
-
Solid Waste : Collect all contaminated solid waste, such as gloves, weigh papers, and absorbent pads, in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste : If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste.[1] Collect it in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Container Management : Ensure all waste containers are in good condition, compatible with the chemical, and kept closed when not in use. Store in a designated satellite accumulation area with secondary containment.[1]
-
Final Disposal : Follow all local, state, and federal regulations for chemical waste disposal.[1] Contact your institution's Environmental Health & Safety (EHS) office for waste pickup and disposal.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
